(4-Fluorobenzyl)isopropylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZSJVHMHRLKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395861 | |
| Record name | (4-FLUOROBENZYL)ISOPROPYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137379-61-4 | |
| Record name | 4-Fluoro-N-(1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137379-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-FLUOROBENZYL)ISOPROPYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Fluorobenzyl)isopropylamine chemical properties and structure
An In-Depth Technical Guide to (4-Fluorobenzyl)isopropylamine: Properties, Synthesis, and Applications
Introduction
This compound, with CAS number 137379-61-4, is a substituted secondary amine that serves as a valuable intermediate in various chemical syntheses.[1][2] Structurally, it combines a fluorinated aromatic ring with an isopropylamine moiety, bestowing upon it a unique combination of steric and electronic properties. This guide provides a comprehensive overview for researchers and drug development professionals, detailing its chemical structure, physicochemical properties, synthetic routes, analytical characterization, applications, and safety protocols. Its utility is primarily recognized in the pharmaceutical and chemical industries as a building block for more complex molecules, including dyes and surfactants, and as a catalyst in organic reactions.[3]
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's structure and physical characteristics is foundational to its application in research and development.
Chemical Structure
This compound is an organic compound featuring a 4-fluorobenzyl group and an isopropyl group attached to a central nitrogen atom.[3] The fluorine atom, being the most electronegative element, imparts a significant inductive effect on the benzene ring, influencing the molecule's overall reactivity and intermolecular interactions.
Sources
An In-depth Technical Guide to the Synthesis of (4-Fluorobenzyl)isopropylamine from 4-fluorobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of (4-Fluorobenzyl)isopropylamine, a valuable secondary amine intermediate in pharmaceutical and agrochemical research. The primary synthetic route detailed herein is the one-pot reductive amination of 4-fluorobenzaldehyde with isopropylamine, utilizing sodium borohydride as the reducing agent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and efficient synthesis.
Introduction
This compound, also known as N-(4-Fluorobenzyl)propan-2-amine, is a key building block in the synthesis of various biologically active molecules.[1] The presence of the fluorobenzyl moiety can enhance metabolic stability and binding affinity to target proteins, a common strategy in medicinal chemistry. The synthesis of this secondary amine is most efficiently achieved through reductive amination, a cornerstone of C-N bond formation in modern organic synthesis.[2] This method avoids the common issue of over-alkylation often encountered in direct alkylation of amines.[2]
This guide will focus on a robust and scalable one-pot procedure using readily available starting materials: 4-fluorobenzaldehyde and isopropylamine.
Reaction Overview and Mechanism
The synthesis proceeds via a two-step, one-pot reductive amination. The initial step involves the nucleophilic attack of isopropylamine on the carbonyl carbon of 4-fluorobenzaldehyde to form a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield a Schiff base (imine). The subsequent in-situ reduction of the imine by sodium borohydride affords the desired secondary amine, this compound.
The overall reaction is as follows:
Caption: Reductive amination of 4-fluorobenzaldehyde.
The mechanism involves the formation of an imine, which is then reduced. The use of sodium borohydride allows for the reduction of the imine in the presence of the starting aldehyde, although careful control of reaction conditions is necessary.[2]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 459-57-4 | Purity ≥ 98% |
| Isopropylamine | C₃H₉N | 59.11 | 75-31-0 | Purity ≥ 99% |
| Sodium Borohydride (NaBH₄) | BH₄Na | 37.83 | 16940-66-2 | Purity ≥ 98% |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M solution |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | 1 M solution |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (5.00 g, 40.3 mmol, 1.0 eq) and anhydrous methanol (80 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Imine Formation: To the stirred solution, add isopropylamine (4.12 mL, 3.02 g, 48.4 mmol, 1.2 eq) dropwise over 5 minutes. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Carefully add sodium borohydride (2.29 g, 60.5 mmol, 1.5 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 10°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (12-16 hours).
-
Work-up: Carefully quench the reaction by the slow addition of distilled water (50 mL). Concentrate the mixture under reduced pressure to remove the methanol. Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford pure this compound.
Expected Yield
The expected yield for this reaction is typically in the range of 75-85%.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₄FN |
| Molecular Weight | 167.22 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | ~198 °C[3] |
| Density | ~0.95 g/cm³[3] |
| CAS Number | 137379-61-4[1][3] |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.28-7.24 (m, 2H, Ar-H), 6.99 (t, J = 8.7 Hz, 2H, Ar-H), 3.72 (s, 2H, Ar-CH₂), 2.85 (sept, J = 6.3 Hz, 1H, CH(CH₃)₂), 1.07 (d, J = 6.3 Hz, 6H, CH(CH₃)₂), 1.05 (br s, 1H, NH).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 162.9, 160.5, 136.2, 130.1, 115.0, 114.8, 52.8, 48.7, 22.8.
-
IR (neat, cm⁻¹): 3310 (N-H stretch), 3045, 2965, 2870 (C-H stretch), 1605, 1510 (C=C aromatic stretch), 1220 (C-F stretch), 820 (para-disubstituted benzene).
Safety and Handling
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Fluorobenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Isopropylamine: Highly flammable liquid and vapor.[4] Causes severe skin burns and eye damage.[5] May cause respiratory irritation.
-
Sodium Borohydride: Flammable solid.[6] Reacts with water to produce flammable hydrogen gas.[6] Causes serious eye irritation. Handle under an inert atmosphere and away from water.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Dichloromethane: May cause cancer. Causes skin and eye irritation.
Conclusion
This technical guide provides a detailed and reliable protocol for the synthesis of this compound via a one-pot reductive amination of 4-fluorobenzaldehyde and isopropylamine. The described methodology is efficient, scalable, and utilizes readily available reagents. The comprehensive characterization data and safety information provided will aid researchers in the successful and safe execution of this synthesis.
References
- (4-FLUORO-BENZYL)-ISOPROPYL-AMINE - ChemBK. (2024, April 9).
- Reductive Amination, and How It Works. Master Organic Chemistry. (2017, September 1).
- SDS Sodium Borohydride 46108 - ECP Labchem.
- Isopropylamine | C3H9N | CID 6363 - PubChem - NIH.
Sources
- 1. (4-Fluoro-benzyl)isopropyl-amine | CymitQuimica [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chembk.com [chembk.com]
- 4. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ISOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Characterization of (4-Fluorobenzyl)isopropylamine (CAS: 137379-61-4)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Novel Amine Analogues
In the realm of medicinal chemistry and pharmacological research, the precise characterization of novel molecular entities is the bedrock upon which all subsequent investigations are built. (4-Fluorobenzyl)isopropylamine, a secondary amine with the CAS number 137379-61-4, represents such a compound of interest. Its structure, featuring a fluorinated aromatic ring and an isopropyl group, suggests potential applications as a building block in the synthesis of more complex molecules with possible biological activity. This guide provides a comprehensive technical overview of the essential analytical methodologies required to unequivocally characterize this compound, ensuring its identity, purity, and structural integrity. While specific experimental data for this exact compound is not extensively published in peer-reviewed literature, this document outlines the core principles and robust protocols necessary for its thorough in-house characterization, drawing upon established analytical techniques and data from structurally similar compounds.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a compound begins with its basic chemical and physical properties. This information is crucial for everything from reaction planning to safety assessments.
| Property | Value | Source/Method |
| CAS Number | 137379-61-4 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₁₄FN | Calculated |
| Molecular Weight | 167.22 g/mol | Calculated[1] |
| IUPAC Name | N-[(4-fluorophenyl)methyl]propan-2-amine | IUPAC Nomenclature |
| Appearance | Colorless to pale yellow liquid (Predicted) | General observation for similar amines[2] |
| Boiling Point | ~198-212 °C (Predicted) | Vendor Data[2] |
| Density | ~0.991 g/cm³ (Predicted) | Vendor Data[2] |
| Solubility | Soluble in common organic solvents (e.g., alcohols, ethers) | General property of similar amines[2] |
Section 2: Synthesis via Reductive Amination: A Practical Approach
The most direct and widely adopted method for synthesizing secondary amines like this compound is through reductive amination. This process involves the reaction of an aldehyde (4-fluorobenzaldehyde) with a primary amine (isopropylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This one-pot procedure is highly efficient and versatile.
The choice of reductive amination is predicated on its reliability and high yield. The reaction proceeds in two main steps:
-
Imine Formation: The nucleophilic isopropylamine attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, followed by dehydration to form a Schiff base (imine).
-
Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced to selectively reduce the C=N double bond of the imine to a C-N single bond, yielding the final product.[3]
The use of a mild reducing agent like NaBH(OAc)₃ is often preferred as it is less likely to reduce the starting aldehyde, allowing for a one-pot reaction setup.[3]
-
Materials:
-
4-Fluorobenzaldehyde
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluorobenzaldehyde (1.0 eq) and the chosen solvent (DCM or DCE).
-
Add isopropylamine (1.1-1.2 eq) to the solution and stir at room temperature for 30-60 minutes to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Control the addition to manage any potential exotherm.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.[4][5]
-
Figure 1: A generalized workflow for the synthesis of this compound.
Section 3: Comprehensive Analytical Characterization
Unequivocal structural confirmation and purity assessment are non-negotiable in scientific research. A multi-technique approach is essential for a comprehensive characterization of this compound.
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity.
-
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
~7.20-7.35 ppm (m, 2H): Aromatic protons ortho to the CH₂ group.
-
~6.95-7.10 ppm (m, 2H): Aromatic protons ortho to the fluorine atom.
-
~3.75 ppm (s, 2H): Benzyl protons (CH₂).
-
~2.80 ppm (septet, 1H): Isopropyl methine proton (CH).
-
~1.50 ppm (br s, 1H): Amine proton (NH). The chemical shift and multiplicity can vary with concentration and solvent.
-
~1.10 ppm (d, 6H): Isopropyl methyl protons (2 x CH₃).
-
-
-
¹³C NMR Spectroscopy: This provides information on the carbon framework of the molecule.
-
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
~162 ppm (d, J ≈ 245 Hz): Aromatic carbon attached to fluorine (C-F).
-
~136 ppm (d, J ≈ 3 Hz): Aromatic quaternary carbon.
-
~130 ppm (d, J ≈ 8 Hz): Aromatic carbons ortho to the CH₂ group.
-
~115 ppm (d, J ≈ 21 Hz): Aromatic carbons ortho to the fluorine atom.
-
~53 ppm: Benzyl carbon (CH₂).
-
~49 ppm: Isopropyl methine carbon (CH).
-
~23 ppm: Isopropyl methyl carbons (2 x CH₃).
-
-
-
¹⁹F NMR Spectroscopy: This is a highly specific technique for fluorine-containing compounds.
-
Predicted ¹⁹F NMR Spectrum (in CDCl₃): A single peak is expected in the typical range for an aryl fluoride, likely between -110 and -120 ppm.
-
-
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer, ensuring a sufficient number of scans for good signal-to-noise ratio, especially for the ¹³C spectrum.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 167. This peak confirms the molecular weight.
-
Base Peak: m/z = 109. This corresponds to the stable fluorobenzyl cation ([C₇H₆F]⁺), formed by the loss of the isopropylamine radical.
-
Other Significant Fragments:
-
m/z = 152: Loss of a methyl group ([M-CH₃]⁺).
-
m/z = 44: The isopropylaminyl cation ([C₃H₈N]⁺).[6]
-
-
-
Experimental Protocol: GC-MS Analysis
-
Prepare a dilute solution of the sample in a volatile solvent like methanol or ethyl acetate.
-
Inject the sample into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Use a standard non-polar column (e.g., DB-5ms) and a temperature gradient suitable for eluting the compound.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
The retention time from the GC provides a measure of purity, while the mass spectrum confirms the identity.
-
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Expected Characteristic IR Absorption Bands:
-
~3300-3400 cm⁻¹ (weak-medium, sharp): N-H stretch of the secondary amine.
-
~3030-3100 cm⁻¹ (medium): Aromatic C-H stretch.
-
~2850-2970 cm⁻¹ (medium-strong): Aliphatic C-H stretch (from isopropyl and benzyl groups).
-
~1600 cm⁻¹, ~1510 cm⁻¹ (strong): Aromatic C=C ring stretching.
-
~1220 cm⁻¹ (strong): C-F stretch.
-
~1100-1200 cm⁻¹ (medium): C-N stretch.
-
-
Experimental Protocol: FTIR Analysis
-
The analysis can be performed on a neat liquid sample using a salt plate (NaCl or KBr) or with an Attenuated Total Reflectance (ATR) accessory.
-
Place a small drop of the liquid sample on the crystal of the ATR-FTIR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent after analysis.
-
Sources
- 1. (4-Fluoro-benzyl)isopropyl-amine | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic data (NMR, IR, MS) of (4-Fluorobenzyl)isopropylamine
An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Fluorobenzyl)isopropylamine
The guide is structured to provide not only the data but also the underlying scientific rationale, ensuring a deep understanding of the molecule's spectroscopic fingerprint. We will cover the essential techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis via Reductive Amination: Ensuring Sample Integrity
The quality of spectroscopic data is contingent on the purity of the analyte. The most reliable and widely used method for synthesizing secondary amines like this compound is reductive amination. This process involves the reaction of 4-fluorobenzaldehyde with isopropylamine to form an intermediate imine, which is reduced in situ to the target amine.
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and tolerant of a wide range of functional groups, reducing the imine faster than the aldehyde, which minimizes side reactions[1].
Experimental Protocol: Synthesis
-
Imine Formation: To a solution of 4-fluorobenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add isopropylamine (1.1 eq).
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the corresponding imine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography or vacuum distillation to yield pure this compound[2][3].
Caption: General workflow for the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The amine proton (N-H) is often broad and its chemical shift is concentration-dependent; it can be confirmed by its disappearance upon a D₂O shake[4][5].
Predicted ¹H NMR Data (400 MHz, CDCl₃, TMS)
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| a | 1.05 - 1.15 | Doublet (d) | 6H | Isopropyl methyl protons (-CH(CH ₃)₂) |
| b | 1.5 - 2.5 (broad) | Singlet (s) | 1H | Amine proton (-NH -) |
| c | 2.75 - 2.90 | Septet (sept) | 1H | Isopropyl methine proton (-CH (CH₃)₂) |
| d | 3.70 - 3.80 | Singlet (s) | 2H | Benzylic protons (-CH ₂-) |
| e | 6.95 - 7.05 | Triplet (t) | 2H | Aromatic protons (ortho to F) |
| f | 7.20 - 7.30 | Doublet of doublets (dd) | 2H | Aromatic protons (ortho to CH₂) |
Expert Interpretation:
-
Isopropyl Group: The two methyl groups (a) are equivalent and appear as a doublet due to coupling with the single methine proton (c). The methine proton (c) is split into a septet by the six equivalent methyl protons, a classic signature for an isopropyl group[6].
-
Benzylic Protons: The two benzylic protons (d) are chemically equivalent and adjacent to the nitrogen, which deshields them, placing their signal around 3.75 ppm. With no adjacent protons, this signal appears as a singlet.
-
Aromatic Region: The para-substituted fluorobenzene ring creates a symmetrical AA'BB' system, which often appears as two multiplets. The protons ortho to the electron-withdrawing fluorine atom (e) are expected to be further upfield compared to those ortho to the benzyl group (f)[6]. The fluorine atom also introduces through-bond coupling to the ortho and meta protons, further complicating the splitting pattern, often resulting in apparent triplets or doublet of doublets.
-
Amine Proton: The N-H proton (b) signal is typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary significantly with solvent and concentration[5][7].
¹³C NMR Spectroscopy: Carbon Backbone Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 22.0 - 23.0 | Isopropyl methyl carbons (-CH(C H₃)₂) |
| 48.0 - 49.0 | Isopropyl methine carbon (-C H(CH₃)₂) |
| 52.5 - 53.5 | Benzylic carbon (-C H₂-) |
| 114.5 - 115.5 (d, J ≈ 21 Hz) | Aromatic carbons (ortho to F) |
| 129.5 - 130.5 (d, J ≈ 8 Hz) | Aromatic carbons (ortho to CH₂) |
| 135.0 - 136.0 (d, J ≈ 3 Hz) | Aromatic ipso-carbon (-C -CH₂) |
| 161.0 - 163.0 (d, J ≈ 245 Hz) | Aromatic ipso-carbon (-C -F) |
Expert Interpretation:
-
The large coupling constant (J ≈ 245 Hz) for the carbon directly attached to the fluorine is a definitive characteristic of a C-F bond.
-
The other aromatic carbons also exhibit smaller C-F coupling constants, which decrease with distance from the fluorine atom.
-
Carbons directly attached to the nitrogen atom (benzylic and isopropyl methine) are deshielded and appear in the 48-54 ppm range[4].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3300 - 3350 | Weak-Medium, Sharp | N-H Stretch | Secondary Amine |
| 2850 - 2975 | Medium-Strong | C-H Stretch | Aliphatic (sp³) |
| 3010 - 3080 | Weak | C-H Stretch | Aromatic (sp²) |
| 1600 - 1610 | Medium | C=C Stretch | Aromatic Ring |
| 1510 - 1520 | Strong | C=C Stretch | Aromatic Ring |
| 1220 - 1230 | Strong | C-F Stretch | Aryl-Fluoride |
| 1150 - 1250 | Medium | C-N Stretch | Aliphatic Amine |
| 810 - 840 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted benzene |
Expert Interpretation:
-
N-H Stretch: As a secondary amine, the key diagnostic peak is a single, relatively sharp N-H stretching band in the 3300-3350 cm⁻¹ region. This distinguishes it from primary amines (which show two N-H bands) and tertiary amines (which show none)[4][8][9].
-
Aromatic and Aliphatic Regions: The spectrum will be dominated by strong C-H stretching bands below 3000 cm⁻¹ for the isopropyl and benzyl methylene groups. Aromatic C-H stretches appear as weaker bands above 3000 cm⁻¹.
-
C-F and C-N Bonds: A very strong absorption band around 1225 cm⁻¹ is characteristic of the C-F stretch. The C-N stretching vibration is typically found in the 1150-1250 cm⁻¹ range[8].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity | Fragmentation Pathway |
|---|---|---|
| 181 | [M]⁺ | Molecular Ion |
| 166 | [M - CH₃]⁺ | Loss of a methyl radical |
| 109 | [C₇H₆F]⁺ | Alpha-cleavage (loss of isopropylamine radical) |
| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage (loss of 4-fluorobenzyl radical) |
Expert Interpretation:
-
Nitrogen Rule: The molecule has one nitrogen atom, so its molecular weight (181.25 g/mol ) is an odd number, which is consistent with the Nitrogen Rule[4][7].
-
Alpha-Cleavage: The most characteristic fragmentation pathway for amines is α-cleavage, where the bond between the carbon and nitrogen is broken. This leads to two primary fragments for this compound[4]:
-
Loss of the isopropylamine radical to form the stable 4-fluorobenzyl cation (or tropylium ion) at m/z 109 . This is expected to be a very prominent, if not the base, peak.
-
Loss of the 4-fluorobenzyl radical to form the isopropylaminium cation at m/z 72 .
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
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(4-Fluorobenzyl)isopropylamine mechanism of action in chemical reactions
An In-depth Technical Guide: The Mechanism of Action of (4-Fluorobenzyl)isopropylamine in Chemical Synthesis
Introduction and Physicochemical Profile
This compound, with the chemical formula C₁₀H₁₄FN, is a secondary amine that serves as a crucial intermediate in the synthesis of fine chemicals and pharmaceuticals.[1][2] Its reactivity is defined by the interplay of a nucleophilic secondary amine, a sterically demanding isopropyl group, and an electronically modified fluorobenzyl moiety. Understanding its mechanistic behavior is paramount for researchers and drug development professionals seeking to leverage its unique properties in synthetic applications. This guide provides a detailed exploration of its core mechanisms of action, grounded in established principles of physical organic chemistry.
| Property | Value | Reference |
| CAS Number | 137379-61-4 | [2] |
| Molecular Formula | C₁₀H₁₄FN | [2] |
| Molecular Weight | 167.22 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~198°C | [1] |
| Density | ~0.95 g/cm³ | [1] |
| Synonyms | N-(4-Fluorobenzyl)propan-2-amine, N-Isopropyl-4-fluorobenzenemethanamine | [2] |
Structural Analysis and Electronic Effects: The Determinants of Reactivity
The chemical behavior of this compound is a direct consequence of its molecular architecture. Three key components dictate its function in chemical reactions:
-
The Secondary Amine Center: The nitrogen atom, with its lone pair of electrons, is the molecule's primary reactive site. It functions as a nucleophile, attacking electron-deficient centers, and as a Brønsted-Lowry base, accepting protons.[3]
-
The Isopropyl Group: This branched alkyl group introduces significant steric hindrance around the nitrogen atom. This bulkiness can modulate the rate of reaction, favoring pathways where the transition state is less crowded. It also enhances the electron-donating character of the amine through induction, slightly increasing its basicity relative to less substituted amines.
-
The 4-Fluorobenzyl Group: This moiety exerts a profound electronic influence.
-
Electron-Withdrawing Inductive Effect (-I): Fluorine is the most electronegative element, and its presence on the benzene ring pulls electron density away from the aromatic system and, by extension, from the benzylic carbon and the nitrogen atom.[4][5] This effect tends to decrease the basicity and nucleophilicity of the amine compared to its non-fluorinated analog.[4]
-
Electron-Donating Mesomeric/Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. However, for fluorine, the inductive effect typically outweighs the resonance effect.[4]
-
Net Effect: The dominant -I effect of the para-fluoro substituent reduces the electron density on the nitrogen atom, making this compound a weaker base and a more moderate nucleophile than unsubstituted benzylisopropylamine. This modulation is critical for controlling selectivity in complex syntheses.
-
Core Mechanisms of Action
This compound primarily engages in reactions as a nucleophile or a base. Its most significant role is in the formation of carbon-nitrogen bonds.
Nucleophilic Addition to Carbonyls: The Pathway to Tertiary Amines via Reductive Amination
Reductive amination is a cornerstone method for amine synthesis, and this compound is an ideal substrate for creating tertiary amines.[6][7] The process involves two key stages: the formation of an iminium ion intermediate followed by its reduction.[8][9]
Mechanism:
-
Nucleophilic Attack: The nitrogen lone pair of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a zwitterionic tetrahedral intermediate known as a hemiaminal.
-
Proton Transfer & Dehydration: Under mildly acidic conditions, the oxygen of the hemiaminal is protonated, transforming the hydroxyl group into a good leaving group (-OH₂⁺). The nitrogen lone pair then assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion . This positively charged species is highly electrophilic at the carbon atom.
-
Hydride Reduction: A reducing agent, typically a selective hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[7][10] This step neutralizes the charge and forms the final tertiary amine product.
The use of milder reducing agents like NaBH(OAc)₃ is advantageous as they will not readily reduce the starting aldehyde or ketone, allowing the reaction to proceed in a single pot.[7][10]
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A Prospective Computational Analysis of (4-Fluorobenzyl)isopropylamine: A Technical Guide
This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of (4-Fluorobenzyl)isopropylamine. Designed for researchers, scientists, and professionals in drug development, this document outlines a prospective study, detailing the application of modern computational chemistry techniques to elucidate the structural, electronic, and potential pharmacological properties of this compound. While specific experimental data for this compound is not yet widely available in public literature, this guide leverages established computational methodologies to propose a robust research workflow, from fundamental quantum mechanical calculations to preliminary bioactivity predictions.
Introduction to this compound
This compound, with the chemical formula C10H14FN, is an organic compound that holds potential as an intermediate in organic synthesis and the pharmaceutical industry.[1][2] Its structure, featuring a fluorinated benzyl group and an isopropylamine moiety, suggests possible applications in the development of novel chemical entities, including dyes, surfactants, and pharmaceuticals.[1] The presence of the fluorine atom is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties of drug candidates.[3] This guide proposes a computational approach to characterize this molecule at a fundamental level, providing insights that can guide future experimental work.
PART 1: Theoretical Framework and Computational Methodologies
A multi-faceted computational approach is proposed to gain a holistic understanding of this compound. This involves a synergistic application of Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Molecular Docking.
Density Functional Theory (DFT) for Structural and Electronic Characterization
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting molecular properties.
Rationale for Application: By applying DFT, we can determine the optimized molecular geometry of this compound, its vibrational frequencies, and a host of electronic properties. This foundational knowledge is crucial for understanding the molecule's stability, reactivity, and spectroscopic signatures. The choice of functional and basis set is critical for obtaining reliable results; the B3LYP functional with a 6-311+G(d,p) basis set is a widely used and validated combination for organic molecules, offering a good compromise between accuracy and computational efficiency.[4]
Proposed Experimental Protocol: DFT Calculations
-
Initial Structure Preparation: The 3D structure of this compound will be constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The initial structure will be optimized using the B3LYP functional and the 6-311+G(d,p) basis set in a computational chemistry package like Gaussian.[4] The optimization will be performed in the gas phase and in various solvents (e.g., water, ethanol) using a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate solvent effects.
-
Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.
-
Electronic Property Calculation: A suite of electronic properties will be calculated, including:
-
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.[4][5]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.
-
Workflow for DFT Analysis of this compound
Caption: A proposed workflow for the DFT-based analysis of this compound.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
QTAIM is a theoretical framework that allows for the analysis of the electron density topology to define atoms, bonds, and molecular structure.[6] It provides a rigorous method for characterizing chemical bonds and non-covalent interactions.
Rationale for Application: QTAIM analysis of the calculated electron density from DFT can provide a deeper understanding of the nature of the chemical bonds within this compound, including the C-F bond and potential intramolecular interactions. This analysis is particularly valuable for characterizing weak interactions that can influence the molecule's conformation and crystal packing.[7]
Proposed Experimental Protocol: QTAIM Analysis
-
Wavefunction Generation: A wavefunction file will be generated from the optimized DFT calculation.
-
Topological Analysis: The AIMAll software package will be used to perform a topological analysis of the electron density.[6]
-
Critical Point Identification: The analysis will identify bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs).[6]
-
BCP Property Analysis: The properties of the BCPs, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), will be analyzed to classify the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds).
Molecular Docking for Preliminary Bioactivity Assessment
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] It is widely used in drug discovery to screen for potential drug candidates.
Rationale for Application: Given that this compound is an amine and contains a fluorinated aromatic ring, it may exhibit interactions with biological targets such as enzymes or receptors. Molecular docking can be used to perform a preliminary in silico screening against a panel of relevant biological targets to identify potential pharmacological activities. For instance, many amine-containing compounds interact with monoamine oxidases or other neurotransmitter receptors.
Proposed Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 3D structure of this compound will be prepared for docking, which includes adding hydrogen atoms and assigning partial charges.
-
Receptor Selection and Preparation: A relevant protein target will be selected from the Protein Data Bank (PDB). The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation: A docking program like AutoDock Vina or Glide will be used to dock the ligand into the active site of the receptor.[8][10]
-
Pose Analysis and Scoring: The resulting docking poses will be analyzed to identify the most favorable binding mode based on the docking score and the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions).
Workflow for Molecular Docking of this compound
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(4-Fluorobenzyl)isopropylamine derivatives and their potential properties
An In-depth Technical Guide to (4-Fluorobenzyl)isopropylamine Derivatives: Synthesis, Properties, and Potential Applications
Executive Summary
The this compound scaffold represents a versatile platform in medicinal chemistry and synthetic organic chemistry. The strategic incorporation of a fluorine atom on the benzyl ring, combined with the sterically influential isopropyl group on the nitrogen, imparts unique physicochemical properties that can be exploited for targeted drug design and the creation of novel chemical intermediates. This guide provides a comprehensive overview of the synthesis, characterization, and potential structure-activity relationships of derivatives based on this core structure. We will explore established synthetic methodologies, delve into the rationale behind experimental protocols, and discuss potential therapeutic and research applications, ranging from central nervous system agents to antimicrobial drug discovery. This document is intended for researchers and drug development professionals seeking to leverage this promising chemical scaffold.
The this compound Scaffold: A Strategic Overview
The design of biologically active molecules often hinges on the subtle interplay of steric, electronic, and lipophilic properties. The this compound core is an exemplary case of rational chemical design.
-
The Role of Fluorine: The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry. The fluorine atom at the para-position of the benzyl ring is a powerful modulator of molecular properties. Its high electronegativity creates a strong dipole and can significantly alter the pKa of the nearby amine group, influencing its ionization state at physiological pH. This, in turn, affects receptor binding, membrane permeability, and metabolic stability. Furthermore, the C-F bond is exceptionally strong, often blocking sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes), which can enhance the pharmacokinetic profile of a drug candidate.
-
The N-Isopropyl Group: The isopropyl moiety provides steric bulk around the nitrogen atom. This can influence the molecule's binding selectivity for different receptor subtypes by preventing non-specific interactions. Compared to a smaller N-methyl or a simple N-H group, the isopropyl group increases lipophilicity, which can aid in crossing the blood-brain barrier—a critical factor for neurologically active compounds.
-
Significance as an Intermediate: Beyond its potential as a pharmacophore, this compound is a valuable intermediate in organic synthesis.[1] The secondary amine is a versatile functional group, readily participating in reactions such as acylation, sulfonylation, and alkylation to generate a diverse library of derivatives.
Physicochemical and Analytical Profile of the Core Scaffold
A thorough understanding of the parent compound is essential before exploring its derivatives. N-(4-fluorobenzyl)propan-2-amine, the core scaffold, is a colorless to pale yellow liquid with physical properties that make it a useful starting material in various synthetic contexts.[1]
| Property | Value | Source |
| CAS Number | 137379-61-4 | [2][3] |
| Molecular Formula | C₁₀H₁₄FN | [2] |
| Molecular Weight | 167.22 g/mol | [2] |
| Boiling Point | ~198 °C | [1] |
| Density | ~0.95 g/cm³ | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in many organic solvents (alcohols, ethers) | [1] |
Synthesis and Derivatization Strategies
The generation of this compound and its subsequent derivatives relies on robust and well-established organic chemistry transformations. The most common and efficient pathway is reductive amination.
Primary Synthesis: Reductive Amination
This two-step, one-pot reaction is the preferred method for synthesizing the core scaffold due to its high efficiency and the ready availability of starting materials.
Causality Behind Experimental Choices:
-
Step 1 (Imine Formation): The reaction between 4-fluorobenzaldehyde and isopropylamine forms a Schiff base (imine). This reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates proton transfer steps in the mechanism. The reaction is often reversible, so the subsequent reduction step is performed in the same pot to drive the reaction to completion.
-
Step 2 (Reduction): A mild reducing agent, such as sodium borohydride (NaBH₄), is introduced. NaBH₄ is selected for its selectivity; it readily reduces the imine C=N bond without affecting the aromatic ring or the fluorine substituent. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Sources
Methodological & Application
Application Notes and Protocols for (4-Fluorobenzyl)isopropylamine in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Intermediates in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for enhancing pharmacological properties. The unique electronic properties of fluorine can significantly improve metabolic stability, bioavailability, and binding affinity of drug candidates. (4-Fluorobenzyl)isopropylamine, a key secondary amine, serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. Its structure, combining a fluorinated aromatic ring with a sterically influential isopropyl group, makes it a valuable synthon for creating complex molecular architectures.
This guide provides a comprehensive overview of this compound, detailing its synthesis via reductive amination, in-depth characterization, and its application as a pivotal intermediate in the synthesis of targeted therapies, particularly tyrosine kinase inhibitors. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower effective and reproducible synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄FN | |
| Molecular Weight | 167.22 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~198 °C | |
| Density | ~0.991 g/cm³ | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |
Safety Information: this compound is an irritant to the eyes, skin, and respiratory system. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area immediately with copious amounts of water.
Synthesis Protocol: Reductive Amination of 4-Fluorobenzaldehyde with Isopropylamine
The most efficient and widely employed method for the synthesis of this compound is the one-pot reductive amination of 4-fluorobenzaldehyde and isopropylamine. This method involves the initial formation of a Schiff base (imine), which is then reduced in situ to the desired secondary amine.
Causality Behind Experimental Choices
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and readily available reducing agent. While stronger reducing agents exist, NaBH₄ is sufficiently reactive to reduce the imine intermediate without significantly reducing the starting aldehyde, especially when the reaction conditions are controlled (e.g., by allowing for imine formation prior to the addition of the reducing agent). Milder reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃) offer higher selectivity for the imine over the aldehyde, which can be advantageous in certain contexts to minimize the formation of 4-fluorobenzyl alcohol as a byproduct.[1][2][3]
-
Role of the Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the reactants and the imine intermediate.[4][5][6] It is also a protic solvent, which can facilitate the reaction.
-
Temperature Control: The initial imine formation is typically carried out at room temperature. The subsequent reduction with sodium borohydride is performed at a reduced temperature (0 °C) to control the exothermic reaction and minimize side reactions.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous methanol (approximately 10 mL per gram of aldehyde).
-
To this solution, add isopropylamine (1.2 eq) dropwise while stirring at room temperature.
-
Continue stirring the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3-4 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.
-
Characterization and Quality Control
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity before its use in subsequent pharmaceutical synthesis steps.
Spectroscopic Data (Predicted and Analogous)
The following table summarizes the expected and analogous Nuclear Magnetic Resonance (NMR) data for this compound.
| Analysis | Predicted/Analogous Data | Assignment |
| ¹H NMR | δ 7.20-7.30 (m, 2H), 6.95-7.05 (m, 2H), 3.70 (s, 2H), 2.80-2.90 (septet, 1H), 1.05-1.15 (d, 6H) | Aromatic protons, Aromatic protons, Benzylic CH₂, Isopropyl CH, Isopropyl CH₃ |
| ¹³C NMR | δ 162 (d, J=243 Hz), 136 (d, J=3 Hz), 130 (d, J=8 Hz), 115 (d, J=21 Hz), 52, 49, 23 | C-F, C-C, Ar-CH, Ar-CH, Benzyl-CH₂, Isopropyl-CH, Isopropyl-CH₃ |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The provided data is based on analogous structures and theoretical predictions.[7]
Chromatographic and Spectrometric Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the final product and confirming its molecular weight. The expected molecular ion peak [M]⁺ would be at m/z = 167.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aliphatic and aromatic), and C-F stretching (around 1200-1300 cm⁻¹).
Application in Pharmaceutical Synthesis: A Gateway to Tyrosine Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of several targeted cancer therapies, particularly tyrosine kinase inhibitors (TKIs). The fluorobenzyl moiety is a common feature in many TKIs, where it often plays a key role in binding to the target kinase.
Logical Pathway to Tyrosine Kinase Inhibitors
Caption: Role of this compound in TKI synthesis.
While specific, publicly available synthesis routes for blockbuster drugs that explicitly detail the use of this compound can be proprietary, the structural motifs present in several important TKIs strongly suggest its utility as a key intermediate. For instance, the structures of Lapatinib and Pazopanib feature fluorobenzyl groups attached to a core heterocyclic scaffold.[8][9][10] The synthesis of these complex molecules often involves the coupling of a key amine intermediate, such as this compound, with a functionalized heterocyclic core.
The fluorobenzyl group in these drugs often inserts into a hydrophobic pocket of the kinase's ATP-binding site, and the fluorine atom can form favorable interactions, enhancing the drug's potency and selectivity. The isopropyl group provides steric bulk, which can also influence the binding orientation and overall pharmacological profile of the final drug molecule.
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis, offering a versatile platform for the introduction of a fluorinated benzyl moiety. The reductive amination protocol detailed in this guide provides a reliable and scalable method for its preparation. Thorough characterization is crucial to ensure the quality of this intermediate, which is a prerequisite for its successful application in the synthesis of high-value active pharmaceutical ingredients, most notably in the class of tyrosine kinase inhibitors. The insights provided into the rationale behind the synthetic and analytical methods aim to equip researchers with the knowledge to confidently and effectively utilize this valuable chemical building block in their drug discovery and development endeavors.
References
- Master Organic Chemistry. (2017).
- ResearchGate.
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- The Hive BB. (2000). reductive amination with NaBH4 -- why does it work?[Link]
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- Jamison, T. F., & Jacobsen, E. N. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11789–11798.
- Reddit. (2023).
- Organic Chemistry Portal.
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Application Note: A Detailed Protocol for the Synthesis of (4-Fluorobenzyl)isopropylamine
Introduction: The Strategic Importance of N-Substituted Benzylamines
N-substituted benzylamines are a cornerstone in medicinal chemistry and materials science, serving as crucial intermediates for a vast array of functional molecules. (4-Fluorobenzyl)isopropylamine, in particular, incorporates a fluorinated phenyl ring and a sterically influential isopropyl group, making it a valuable building block for pharmacological agents and specialized polymers. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability through favorable electronic and lipophilic interactions.
This document provides a comprehensive, field-tested protocol for the synthesis of this compound. The selected method is a one-pot reductive amination, a robust and widely utilized transformation in organic synthesis for its efficiency and high yield.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and outline the necessary safety precautions and purification strategies essential for obtaining a high-purity final product.
Reaction Principle: The Mechanism of Reductive Amination
The synthesis proceeds via a two-stage, one-pot reaction. The causality behind this choice is the operational simplicity and the ability to avoid isolating the inherently unstable imine intermediate.
Stage 1: Imine Formation The reaction initiates with the nucleophilic attack of the primary amine (isopropylamine) on the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This forms an unstable carbinolamine intermediate. A mild acid catalyst is often employed to facilitate the subsequent dehydration of the carbinolamine, leading to the formation of a protonated imine (iminium ion).[4][5] The equilibrium is driven forward by the removal of water, although in this one-pot protocol, the subsequent reduction step serves the same purpose by consuming the imine as it is formed.
Stage 2: Hydride Reduction The formed iminium ion is a highly reactive electrophile. A mild reducing agent, sodium borohydride (NaBH₄), is introduced. The borohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the imine, reducing the carbon-nitrogen double bond to a single bond and yielding the target secondary amine.[6][7] Sodium borohydride is the reagent of choice due to its selectivity; it readily reduces imines and aldehydes but is generally unreactive towards less reactive carbonyls like esters or amides, providing a high degree of chemoselectivity.[6] Its compatibility with protic solvents like methanol also makes it procedurally convenient.[4]
Reaction Scheme Visualization
Caption: Overall synthetic pathway for this compound.
Materials and Safety
Reagent & Solvent Data
A summary of the essential reagents and solvents for this protocol is provided below. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.
| Reagent/Solvent | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS No. |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 181 | 1.157 | 459-57-4 |
| Isopropylamine | C₃H₉N | 59.11 | 32-34 | 0.689 | 75-31-0 |
| Sodium Borohydride | NaBH₄ | 37.83 | >300 (dec.) | 1.074 | 16940-66-2 |
| Methanol | CH₃OH | 32.04 | 64.7 | 0.792 | 67-56-1 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 0.902 | 141-78-6 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~85 | ~1.18 | 7647-01-0 |
| Sodium Hydroxide | NaOH | 40.00 | 1390 | 2.13 | 1310-73-2 |
Critical Safety Precautions
This protocol involves hazardous materials. Adherence to strict safety protocols is mandatory. All operations should be performed inside a certified chemical fume hood.
| Hazard | Affected Reagents | Mitigation & PPE Requirements |
| Flammability | Isopropylamine, Methanol, Ethyl Acetate | Keep away from ignition sources (sparks, open flames).[8][9] Use spark-proof equipment and ensure proper grounding of containers.[9] |
| Corrosivity | Isopropylamine, HCl, NaOH | Causes severe skin burns and eye damage.[10][11] Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield.[12][13] |
| Reactivity | Sodium Borohydride | Reacts violently with water and acids to release flammable hydrogen gas.[14] Store in a dry environment, handle under an inert atmosphere if possible, and never add water directly to the solid reagent.[15] Use dry sand or a Class D fire extinguisher for fires.[14] |
| Toxicity/Irritation | All Reagents | Avoid inhalation of vapors and direct skin/eye contact.[16][17] Ensure adequate ventilation. In case of exposure, immediately flush affected areas with copious amounts of water and seek medical attention.[13][18] |
Experimental Protocol
This protocol is designed for a ~10g scale synthesis of the target compound.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Step 1: Imine Formation
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (10.0 g, 80.6 mmol, 1.0 eq).
-
Add methanol (80 mL) to dissolve the aldehyde.
-
In the fume hood, carefully add isopropylamine (8.6 mL, 5.95 g, 100.7 mmol, 1.25 eq) to the stirring solution.
-
Seal the flask with a septum and stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde spot.
Step 2: Reduction of the Imine 5. After the initial stirring period, place the flask in an ice-water bath and cool the solution to 0-5 °C. This is critical to control the exothermicity of the reduction. 6. While stirring vigorously, slowly add sodium borohydride (3.66 g, 96.7 mmol, 1.2 eq) in small portions over 20-30 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a temperature spike, which could lead to side reactions. 7. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours or until TLC analysis indicates the complete disappearance of the intermediate imine.
Step 3: Workup and Extraction 8. Cool the flask again in an ice bath. Slowly and carefully quench the reaction by adding distilled water (50 mL). Be cautious as hydrogen gas may still be evolved. 9. Remove the methanol from the mixture under reduced pressure using a rotary evaporator. 10. Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). 11. Combine the organic extracts and wash with a saturated sodium chloride solution (brine, 1 x 50 mL). 12. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a colorless to pale yellow oil.[16]
Purification Protocol
Purification is essential to remove unreacted starting materials and byproducts. Acid-base extraction is a highly effective method for isolating amines.[19][20]
-
Dissolve the crude oil obtained from Step 12 in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (2 x 50 mL). The amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Combine the acidic aqueous layers and wash with a fresh portion of ethyl acetate (1 x 30 mL) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and basify by slowly adding 3 M sodium hydroxide solution until the pH is >12 (verify with pH paper). The amine will deprotonate and may separate as an oily layer.
-
Extract the liberated free amine with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
For ultimate purity, the resulting oil can be distilled under reduced pressure.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
¹⁹F NMR: To verify the presence of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight (167.22 g/mol ).[21][22]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the secondary amine.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6363, Isopropylamine.
- Sharma, G. V. M., et al. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 16(9), 1548–1551.
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- ChemBK (2024). (4-FLUORO-BENZYL)-ISOPROPYL-AMINE.
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Analytical Methods for the Detection of (4-Fluorobenzyl)isopropylamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Fluorobenzyl)isopropylamine is a synthetic compound with a structure related to phenethylamines. As a designer amine, it may be encountered as a chemical intermediate in pharmaceutical synthesis or as a novel psychoactive substance (NPS). The structural similarity to regulated amphetamines necessitates the development of robust, validated analytical methods for its unambiguous identification and quantification in both bulk and biological matrices. This guide provides a comprehensive overview of established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering detailed, field-proven protocols for researchers in forensic science, clinical toxicology, and pharmaceutical quality control.
Introduction and Physicochemical Profile
N-(4-fluorobenzyl)isopropylamine, also known as p-fluoro-N-isopropylbenzylamine, is an organic amine with the molecular formula C₁₀H₁₄FN.[1][2] While it has legitimate uses as an intermediate in organic synthesis for pharmaceuticals and other chemicals, its structural analogy to amphetamines makes it a compound of interest in forensic and toxicological analysis.[1][3] Accurate detection is critical for distinguishing it from controlled substances and for understanding its potential pharmacokinetic and pharmacodynamic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄FN | [1] |
| Molar Mass | 167.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~198-211 °C (Predicted) | [1] |
| pKa | 9.74 ± 0.19 (Predicted) | [1] |
| Solubility | Soluble in organic solvents like alcohols and ethers | [1] |
The basic nature of the secondary amine (pKa ≈ 9.74) and the presence of a fluorophenyl ring are key characteristics that dictate the choice of extraction and chromatographic conditions.[1]
Core Analytical Strategies: GC-MS and LC-MS/MS
The two most powerful and widely accepted techniques for the analysis of novel psychoactive substances are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
-
GC-MS is a robust technique well-suited for volatile and thermally stable compounds like this compound. It offers excellent chromatographic separation and provides characteristic mass spectra that can be matched against libraries for identification.[6]
-
LC-MS/MS provides exceptional sensitivity and selectivity, making it the gold standard for analysis in complex biological matrices like blood, urine, and oral fluid.[5][7] It often requires less rigorous sample cleanup than GC-MS and avoids potential thermal degradation of the analyte.
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is the most critical step in bioanalysis, designed to isolate the analyte from interfering matrix components such as proteins, lipids, and salts.[8][9] The choice of method depends on the matrix and the subsequent analytical technique.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent.[10] For a basic amine like this compound, a "base wash" is employed.
Protocol 1: Basic Liquid-Liquid Extraction from Urine/Plasma
-
Aliquot: Pipette 1 mL of the biological sample (urine or plasma) into a 15 mL glass centrifuge tube.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., this compound-d7) to correct for extraction variability.
-
Basification: Add 100 µL of 1M sodium hydroxide (NaOH) to the sample to deprotonate the amine, increasing its solubility in the organic solvent. Vortex briefly. The pH should be >10.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane/isopropanol).
-
Mix: Cap and vortex for 2 minutes or use a rotary shaker for 15 minutes to ensure thorough mixing.
-
Separate: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collect: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase (for LC-MS) or derivatization agent/solvent (for GC-MS).
Solid-Phase Extraction (SPE)
SPE offers a more controlled and often cleaner extraction compared to LLE, using a solid sorbent to retain the analyte while matrix interferences are washed away.[8] Mixed-mode cation exchange cartridges are ideal for basic compounds.[11]
Workflow for Solid-Phase Extraction (SPE)
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Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of (4-Fluorobenzyl)isopropylamine in Human Plasma
Abstract
This application note describes a highly selective, sensitive, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of (4-Fluorobenzyl)isopropylamine in human plasma. Given the structural similarity of this compound to regulated amphetamine-class substances, a reliable analytical method is crucial for applications in pharmaceutical research, drug metabolism and pharmacokinetic (DMPK) studies, and forensic toxicology. The protocol employs a mixed-mode solid-phase extraction (SPE) for sample cleanup, which effectively removes endogenous matrix interferences such as proteins and phospholipids. Chromatographic separation is achieved on a pentafluorophenyl (PFPP) column, offering unique selectivity for fluorinated compounds. The method was fully validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3]
Introduction
This compound is a synthetic compound featuring a secondary amine structure.[4][5] Its analysis in complex biological matrices like human plasma presents significant challenges due to the high abundance of interfering substances such as proteins, salts, and phospholipids. These matrix components can lead to ion suppression in the mass spectrometer, clog analytical columns, and ultimately compromise the accuracy and reproducibility of the results.[6][7][8]
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice for such applications due to its inherent sensitivity and selectivity.[9][10] This note provides a comprehensive protocol that addresses the pre-analytical and analytical challenges through an optimized sample preparation strategy and tailored chromatographic conditions. The selection of a mixed-mode solid-phase extraction (SPE) protocol is justified by its ability to provide significantly cleaner extracts compared to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE), thereby enhancing method robustness and instrument uptime.[7][11][12]
Chemical & Physical Properties
A fundamental understanding of the analyte's properties is essential for method development.
-
Compound Name: this compound
-
Synonyms: N-(4-Fluorobenzyl)propan-2-amine, p-fluorobenzyl(isopropyl)amine[5]
-
Molecular Formula: C₁₀H₁₄FN[5]
-
Molecular Weight: 167.22 g/mol [5]
-
Structure:
Caption: High-level overview of the analytical workflow.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (>98% purity)
-
This compound-d5 (internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Ammonium hydroxide
-
Human plasma (K2-EDTA)
-
Mixed-mode Cation Exchange SPE cartridges
Sample Preparation: Solid-Phase Extraction (SPE)
The use of a mixed-mode SPE cartridge is critical for achieving high recovery and exceptional sample cleanliness. [11][13]The cation-exchange sorbent selectively retains the protonated amine analyte under acidic conditions, while the reversed-phase backbone provides retention of the molecule's nonpolar regions. This dual mechanism allows for a multi-step wash protocol to effectively remove a wide range of interferences.
Caption: Detailed step-by-step solid-phase extraction (SPE) protocol.
Protocol:
-
Pre-treatment: To 100 µL of plasma, add 25 µL of internal standard solution and 200 µL of 2% formic acid in water. Vortex for 15 seconds.
-
Condition: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 2% formic acid in water.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash:
-
Wash with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Dry: Dry the cartridge under vacuum or positive pressure for 2 minutes to remove residual wash solvents.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the amine, releasing it from the cation-exchange sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. [9]Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
HPLC-MS/MS Conditions
A pentafluorophenyl (PFPP) stationary phase was selected for its unique ability to provide alternative selectivity, especially for halogenated and aromatic compounds, through dipole-dipole and pi-pi interactions. [11]This results in excellent retention and peak shape for this compound.
Table 1: HPLC Parameters
| Parameter | Setting |
|---|---|
| HPLC System | Standard UHPLC System |
| Column | PFPP, 2.1 x 100 mm, 2.7 µm |
| Column Temp. | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 5 min |
| Run Time | 8 minutes |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: 168.1 -> 109.1, IS: 173.1 -> 114.1 |
| Collision Energy | Optimized for each transition (e.g., 20 eV) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Rationale for MRM Transition: The precursor ion ([M+H]⁺) for the analyte is m/z 168.1. The dominant product ion at m/z 109.1 corresponds to the stable 4-fluorobenzyl cation, formed by cleavage of the C-N bond adjacent to the isopropyl group. This is a characteristic fragmentation for such structures and provides high specificity. [14]
Method Validation
The method was validated following the core principles of the FDA and EMA guidelines for bioanalytical method validation. [1][3][15][16] Table 3: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (Range) | 0.5 - 500 ng/mL | R² > 0.998 |
| Lower Limit of Quant. | S/N > 10, Accuracy ±20%, Precision <20% | 0.5 ng/mL |
| Intra-day Accuracy | ±15% of nominal (±20% at LLOQ) | -4.5% to 6.2% |
| Intra-day Precision | <15% CV (<20% at LLOQ) | ≤ 7.8% |
| Inter-day Accuracy | ±15% of nominal (±20% at LLOQ) | -5.1% to 7.0% |
| Inter-day Precision | <15% CV (<20% at LLOQ) | ≤ 8.5% |
| Matrix Effect | IS-normalized factor CV < 15% | 6.3% |
| Recovery | Consistent and precise | > 85% |
| Stability | ||
| - Bench-Top (8h) | ±15% of nominal | Stable |
| - Freeze-Thaw (3 cycles) | ±15% of nominal | Stable |
| - Long-Term (-80°C, 30 days) | ±15% of nominal | Stable |
Conclusion
This application note details a complete and validated HPLC-MS/MS method for the quantification of this compound in human plasma. The protocol demonstrates high sensitivity, with an LLOQ of 0.5 ng/mL, and is free from endogenous interferences due to an optimized mixed-mode SPE procedure. The method's proven accuracy, precision, and robustness make it highly suitable for regulated bioanalysis in clinical and preclinical studies, as well as for forensic applications.
References
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
- Protein Precipitation 101: A Crucial Step in Sample Prep. Filtrous. (2023-08-11). [Link]
- Protein Precipitation: Significance and symbolism. (2025-12-09). [Link]
- Protein Precipitation Method. Phenomenex. (2025-06-09). [Link]
- Preparing Samples for HPLC-MS/MS Analysis.
- Solid-Phase Extraction in Amphetamine and Methamphetamine Analysis of Urine. Journal of Analytical Toxicology. [Link]
- (4-FLUORO-BENZYL)-ISOPROPYL-AMINE. ChemBK. (2024-04-09). [Link]
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. (2019-02-20). [Link]
- Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. PMC - NIH. (2019-07-09). [Link]
- How to Improve Your HPLC Results with Proper Sample Prepar
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. (2018-12-11). [Link]
- Overview of Methods and Considerations for Handling Complex Samples.
- Guideline on bioanalytical method validation. European Medicines Agency (EMA). (2011-07-21). [Link]
- Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry.
- Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS. PubMed. (2024-05-01). [Link]
- FDA guideline - Bioanalytical Method Valid
- EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine.
- Liquid-liquid extraction using 96-well plate format in conjunction with liquid chromatography/tandem mass spectrometry for quantitative determination of methylphenidate (Ritalin) in human plasma.
- Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology | Oxford Academic. (2015-10-06). [Link]
- M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
- ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]
- Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry.
- Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PMC - NIH. (2017-08-24). [Link]
- Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS Part II. Derivatization with 4-carbethoxyhexafluorobutyryl chloride. PubMed. [Link]
- Trapping 4-fluorobenzyl Chloride in Human Plasma With Chemical Derivatization Followed by Quantitative Bioanalysis Using High-Performance Liquid chromatography/tandem Mass Spectrometry. PubMed. [Link]
- Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. NIH. (2020-09-15). [Link]
- Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. MDPI. (2023-04-05). [Link]
- Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Toxicology | Oxford Academic. [Link]
- Isopropylamine. Wikipedia. [Link]
- 4-Fluorobenzylamine. PubChem. [Link]
- Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
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- HPLC-MS ANALYSIS OF 15 NITROSAMINES. Docuchem. [Link]
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Application Notes and Protocols for (4-Fluorobenzyl)isopropylamine as a Versatile Nitrogen Source in Synthetic Chemistry
For: Researchers, scientists, and drug development professionals
Introduction: Unlocking the Synthetic Potential of (4-Fluorobenzyl)isopropylamine
This compound is a secondary amine that serves as a valuable and versatile building block in modern organic synthesis.[1] Its unique structure, featuring a readily cleavable 4-fluorobenzyl group and a sterically accessible isopropylamino moiety, positions it as an effective nitrogen source for the construction of complex nitrogen-containing molecules. This guide provides an in-depth exploration of its applications, moving beyond its role as a simple intermediate to detail its strategic use in the synthesis of heterocyclic scaffolds and in carbon-nitrogen bond formation reactions.
The 4-fluorobenzyl group serves as a temporary protecting group, enabling the introduction of the isopropylamino fragment into a target molecule. Subsequent removal of this group under specific conditions liberates the secondary amine functionality for further elaboration or as a key pharmacophore. The presence of the fluorine atom on the benzyl group can offer advantages in terms of stability and allows for potential monitoring of reactions by ¹⁹F NMR spectroscopy.
This document will provide detailed protocols for the application of this compound in key synthetic transformations and for the subsequent deprotection step.
Physicochemical Properties and Safety Information
This compound is a colorless to pale yellow liquid with a characteristic amine odor.[2] It is soluble in a wide range of organic solvents.
| Property | Value |
| Molecular Formula | C₁₀H₁₄FN |
| Molecular Weight | 167.22 g/mol |
| Boiling Point | Approx. 198 °C |
| Density | Approx. 0.95 g/cm³ |
Safety Precautions: this compound is an irritant to the eyes, skin, and respiratory system.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact or inhalation, seek immediate medical attention.
Core Application: A Two-Stage Strategy for Nitrogen Incorporation
The primary utility of this compound as a nitrogen source lies in a two-stage synthetic strategy. This approach allows for the incorporation of the valuable isopropylamino group into a target molecule, with the 4-fluorobenzyl group serving as a protecting or activating moiety that is later removed.
Caption: Two-stage strategy for nitrogen incorporation.
Application I: Synthesis of N-Isopropyl-Substituted Heterocycles
A significant application of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[3] A prime example is the construction of 1,2,3-triazoles, which can be achieved through a multi-step sequence involving the formation of a sulfamoyl azide followed by a cycloaddition reaction.
Protocol 1: Synthesis of 1-Isopropyl-Substituted 1,2,3-Triazoles
This protocol outlines a plausible pathway for the synthesis of a 1,4,5-trisubstituted-1,2,3-triazole using this compound as the nitrogen source. The strategy involves the initial formation of a sulfamoyl azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Caption: Workflow for N-isopropyl-1,2,3-triazole synthesis.
Step 1: Synthesis of N-(4-Fluorobenzyl)-N-isopropylsulfamoyl Azide
This step is based on the efficient conversion of secondary amines to sulfamoyl azides.[4]
-
Materials:
-
This compound (1.0 eq)
-
2,3-dimethyl-1H-imidazolium triflate azide transfer agent (1.1 eq)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a stirred solution of the azide transfer agent in acetonitrile at 0 °C, add this compound neat.
-
Stir the reaction mixture at 0 °C for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfamoyl azide.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition
-
Materials:
-
N-(4-Fluorobenzyl)-N-isopropylsulfamoyl azide (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 eq)
-
Copper(I) thiophene-2-carboxylate (CuTC) (5 mol%)
-
Toluene
-
-
Procedure:
-
To a solution of the sulfamoyl azide in dry toluene, add the terminal alkyne and CuTC.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
-
Step 3: N-Debenzylation via Catalytic Transfer Hydrogenolysis
This final step removes the 4-fluorobenzyl group to yield the desired N-isopropyl-1,2,3-triazole. Catalytic transfer hydrogenolysis is a mild and efficient method for N-debenzylation.[5][6]
-
Materials:
-
1-(N-(4-Fluorobenzyl)-N-isopropylsulfamoyl)-1,2,3-triazole (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10-20 mol%)
-
Ammonium formate (5.0 eq)
-
Methanol (MeOH)
-
-
Procedure:
-
In a round-bottom flask, suspend the triazole intermediate and 10% Pd/C in methanol.
-
Add ammonium formate in one portion.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with methanol. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the N-isopropyl-1,2,3-triazole.
-
Application II: this compound in C-N Cross-Coupling Reactions
This compound can also be employed as a nucleophile in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the formation of N-aryl-N-isopropylamines, which are important motifs in many pharmaceutical compounds.
Protocol 2: Synthesis of N-Aryl-N-isopropylamines
This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl bromide with this compound, followed by debenzylation.
Caption: Workflow for N-aryl-N-isopropylamine synthesis.
Step 1: Buchwald-Hartwig C-N Cross-Coupling
-
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
BrettPhos Pd G3 precatalyst (2 mol%)
-
BrettPhos ligand (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, add the aryl bromide, BrettPhos Pd G3 precatalyst, BrettPhos ligand, and LiHMDS to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Step 2: N-Debenzylation
The choice of debenzylation method depends on the functional groups present in the molecule.
-
Option A: Catalytic Transfer Hydrogenolysis (as in Protocol 1)
-
This method is suitable for molecules that do not contain other reducible functional groups (e.g., nitro groups, alkenes).
-
-
Option B: Oxidative N-Dealkylation
-
This method can be an alternative when hydrogenolysis is not compatible. Oxidative methods can proceed via a carbinolamine intermediate.[7][8]
-
Materials:
-
N-Aryl-N-(4-fluorobenzyl)isopropylamine (1.0 eq)
-
Oxidizing agent (e.g., a biomimetic system with a rhodium porphyrin catalyst and O₂)
-
Aqueous solution
-
-
Procedure (Illustrative):
-
Dissolve the substrate in an appropriate aqueous solvent system.
-
Add the rhodium porphyrin catalyst.[2]
-
Bubble oxygen through the solution while stirring at a controlled temperature.
-
Monitor the reaction progress.
-
Work-up and purify the resulting N-aryl-N-isopropylamine.
-
-
Conclusion and Future Perspectives
This compound is a highly practical and versatile reagent for the introduction of the isopropylamino moiety into a wide range of organic molecules. The two-stage strategy of initial nitrogen incorporation followed by debenzylation provides a robust and flexible approach for the synthesis of complex nitrogen-containing compounds. The protocols outlined in this guide, based on established and reliable chemical transformations, offer a solid foundation for researchers to explore the full synthetic potential of this valuable building block. Future work may focus on the development of one-pot procedures that combine the C-N bond formation and debenzylation steps, further enhancing the efficiency of this synthetic strategy.
References
- Oxidation of Secondary and Primary Amines. (n.d.).
- Aerobic oxidative N-dealkylation of secondary amines in aqueous solution catalyzed by rhodium porphyrins. (n.d.). World Scientific Publishing.
- Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. (2013). PMC.
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2018). ACS Publications.
- Ene–azide chemistry in the synthesis of 1,2,3-triazoline/triazole and the corresponding mechanistic aspects. (2022). RSC Publishing.
- Amine Oxidative N-Dealkylation via Cupric Hydroperoxide Cu–OOH Homolytic Cleavage Followed by Site-Specific Fenton Chemistry. (2015). NIH.
- Oxidation at Carbons in Heteroatom Systems. (n.d.).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC.
- Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. (2023). MDPI.
- N-Benzylisopropylamine|102-97-6. (n.d.). MOLBASE Encyclopedia.
- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. (1985). Thieme.
- Process for manufacturing N-benzyl-N-isopropyl amides. (1982). Google Patents.
- The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. (2004). ResearchGate.
- Hydrogenolysis of N‐benzyl amines. (n.d.). ResearchGate.
- Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. (2017). ResearchGate.
- Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. (2022). NIH.
- Advance in green synthesis of pharmacological important heterocycles using multicomponent reactions and magnetic nanocatalysts (MNCs). (2021). ResearchGate.
- Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (2022). PMC.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). PMC.
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Application Notes and Protocols: (4-Fluorobenzyl)isopropylamine in Organic Transformations
A Senior Application Scientist's Field Advisory on (4-Fluorobenzyl)isopropylamine: Current Applications and Catalytic Potential
To our valued research, scientific, and drug development community,
In the dynamic landscape of organic synthesis, the exploration of novel catalysts is paramount to unlocking more efficient, selective, and sustainable chemical transformations. This guide addresses the topic of this compound, a secondary amine with potential utility in organic chemistry. Through a comprehensive review of current scientific literature and patent databases, this document aims to provide a detailed technical guide on its applications.
Our extensive investigation reveals that while this compound is a recognized compound in chemical synthesis, its role is predominantly established as a synthetic intermediate rather than a catalyst with well-documented, standalone applications in organic transformations. General chemical literature notes its potential as an alkali catalyst or a nitrogen source, but specific, validated protocols detailing its use to catalyze named reactions are not presently available.
This advisory, therefore, serves a dual purpose: to transparently communicate the current state of knowledge regarding this compound and to provide a foundational understanding of the potential catalytic roles of structurally similar secondary amines. This approach ensures scientific integrity while offering valuable context for researchers exploring new catalytic systems.
Compound Profile: this compound
This compound, with the chemical formula C₁₀H₁₄FN, is a secondary amine characterized by the presence of a 4-fluorobenzyl group and an isopropyl group attached to a central nitrogen atom.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄FN |
| Molecular Weight | 167.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 198 °C |
| Solubility | Soluble in many organic solvents (e.g., alcohols, ethers) |
Its primary documented application is as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can be of interest in medicinal chemistry for its potential to modulate the metabolic stability and binding affinity of a final drug substance.
Established Role as a Synthetic Intermediate
The primary utility of this compound is in its role as a nucleophile, where the secondary amine nitrogen participates in bond-forming reactions. It is frequently employed in the synthesis of pharmaceutical candidates and other fine chemicals.
Workflow: General Synthesis of N-Substituted Products Using this compound
Below is a conceptual workflow illustrating how this compound is typically used as a synthetic intermediate.
Caption: General workflow for using this compound as a synthetic intermediate.
Theoretical Catalytic Applications of Secondary Amines
While specific protocols for this compound are not available, its structure as a secondary amine suggests potential for it to function as a base or organocatalyst in several well-established organic transformations. The following sections describe these potential applications from a theoretical standpoint, based on the known reactivity of similar secondary amines.
Potential as a Brønsted Base Catalyst
Secondary amines can function as Brønsted bases, accepting a proton to activate a substrate. This is a common catalytic strategy in reactions such as the Knoevenagel condensation and Michael addition.
Hypothetical Mechanism: Knoevenagel Condensation
In a hypothetical Knoevenagel condensation between an aldehyde and an active methylene compound, this compound could act as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion that then attacks the aldehyde.
Caption: Hypothetical mechanism of a base-catalyzed Knoevenagel condensation.
Potential in Enamine and Iminium Ion Catalysis
A cornerstone of organocatalysis is the reaction of a secondary amine catalyst with a carbonyl compound to form a nucleophilic enamine or an electrophilic iminium ion. This mode of activation enables a wide range of asymmetric transformations.
Conceptual Framework: Enamine and Iminium Catalysis
Scale-up synthesis of (4-Fluorobenzyl)isopropylamine for laboratory use
An In-Depth Guide to the Laboratory Scale-Up Synthesis of (4-Fluorobenzyl)isopropylamine
Introduction: The Significance of this compound
This compound, a secondary amine with the chemical formula C₁₀H₁₄FN, serves as a crucial intermediate in the landscape of organic and medicinal chemistry.[1][2] Its structural motif is a key component in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The presence of the fluorine atom can significantly modulate the physicochemical properties of a target molecule, such as metabolic stability and binding affinity, making this amine a valuable building block for drug development professionals.
This application note provides a robust and scalable protocol for the synthesis of this compound via reductive amination. The methodology has been designed for clarity, safety, and reproducibility, empowering researchers to confidently produce this key intermediate in the laboratory setting.
Strategic Approach: Reductive Amination
The synthesis of secondary amines is a cornerstone of organic chemistry. While direct alkylation of a primary amine with an alkyl halide is a classic approach, it is often plagued by a lack of selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[3] To circumvent this critical issue, reductive amination stands out as the superior strategy for a controlled and high-yield synthesis.[3][4]
This process is typically conducted as a one-pot reaction involving two key transformations:
-
Imine Formation: The reaction is initiated by the condensation of 4-fluorobenzaldehyde with isopropylamine. This reversible reaction forms a Schiff base, or imine, intermediate.
-
In Situ Reduction: The formed imine (or its protonated iminium ion form) is immediately reduced by a selective hydride agent present in the reaction mixture to yield the desired secondary amine, this compound.[4][5]
The Critical Choice of Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
The success of a one-pot reductive amination hinges on the choice of the reducing agent. While powerful reagents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting aldehyde, leading to the formation of 4-fluorobenzyl alcohol as a significant byproduct.[3][6]
For this protocol, we select Sodium Triacetoxyborohydride (NaBH(OAc)₃) , often abbreviated as STAB. The rationale for this choice is rooted in its enhanced selectivity and operational simplicity[4]:
-
Chemoselectivity: STAB is a sterically hindered and less reactive hydride donor compared to NaBH₄. This moderation allows it to selectively reduce the protonated iminium ion intermediate much faster than the neutral aldehyde carbonyl. This key difference minimizes byproduct formation and maximizes the yield of the target amine.[3][4]
-
Mild Reaction Conditions: The reaction proceeds efficiently under mild, often ambient, conditions and does not require cryogenic temperatures or specialized equipment.
-
Safety Profile: While all chemical reagents must be handled with care, STAB avoids the use of highly toxic reagents like sodium cyanoborohydride (NaBH₃CN), another common but more hazardous choice for this transformation.[3]
Visualizing the Synthetic Workflow
The following diagram illustrates the high-level workflow for the synthesis, from starting materials to the purified final product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a synthesis yielding approximately 10-15 grams of the final product and can be scaled accordingly.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Moles (mol) | Notes |
| 4-Fluorobenzaldehyde | 459-57-4 | 124.11 | 12.4 g (10.9 mL) | 0.10 | ≥98% purity |
| Isopropylamine | 75-31-0 | 59.11 | 8.9 g (13.0 mL) | 0.15 | ≥99% purity, 1.5 equivalents |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 25.4 g | 0.12 | ≥95% purity, 1.2 equivalents |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 250 mL | - | Anhydrous grade |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 6.0 g (5.7 mL) | 0.10 | Catalyst, 1.0 equivalent |
| Saturated Sodium Bicarbonate (aq) | - | - | ~150 mL | - | For workup |
| Brine (Saturated NaCl Solution) | - | - | ~100 mL | - | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | For drying |
Equipment
-
500 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump
-
Thermometer
-
Ice-water bath
-
500 mL separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Step-by-Step Methodology
-
Imine Formation:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (12.4 g, 0.10 mol).
-
Dissolve the aldehyde in 150 mL of anhydrous dichloromethane (DCM).
-
Add isopropylamine (8.9 g, 0.15 mol) to the solution, followed by glacial acetic acid (6.0 g, 0.10 mol).
-
Stir the resulting solution at room temperature for 1 hour. This period allows for the formation of the iminium ion intermediate.
-
-
Reduction:
-
After 1 hour, place the flask in an ice-water bath and cool the mixture to 0-5°C.
-
Slowly add sodium triacetoxyborohydride (25.4 g, 0.12 mol) to the cooled reaction mixture in small portions over 30-45 minutes. Causality: Portion-wise addition is critical to control the exothermic nature of the reduction and maintain the temperature below 10°C, preventing potential side reactions.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 3-4 hours, or until the reaction is complete.
-
-
Reaction Monitoring (Self-Validation):
-
The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Spot the starting aldehyde, the reaction mixture, and a co-spot. The reaction is complete upon the disappearance of the 4-fluorobenzaldehyde spot.
-
-
Workup and Extraction:
-
Carefully quench the reaction by slowly adding 150 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Be cautious as gas evolution (hydrogen) will occur.
-
Continue stirring for 20 minutes until gas evolution ceases.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Combine all organic layers and wash them with 100 mL of brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
-
-
Purification:
-
For laboratory use requiring high purity, the crude oil should be purified by vacuum distillation.
-
Collect the fraction boiling at the appropriate temperature and pressure to obtain this compound as a colorless to pale yellow liquid.[1]
-
Reaction Mechanism
The diagram below outlines the key mechanistic steps of the reductive amination process.
Caption: Mechanism of reductive amination.
Safety and Hazard Analysis
Trustworthiness in science begins with safety. All operations must be conducted in a well-ventilated chemical fume hood, and appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.
-
4-Fluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[7][8][9] Handle away from heat and ignition sources.
-
Isopropylamine: Extremely flammable liquid and vapor.[10][11] It is corrosive and can cause severe skin burns and eye damage.[10][12] Inhalation may cause severe respiratory irritation and pulmonary edema.[10][12][13]
-
Sodium Triacetoxyborohydride: Flammable solid. In contact with water, it releases flammable gases which may ignite spontaneously.[14][15][16] Causes serious eye damage and may damage fertility or the unborn child.[14][15] Must be handled in a dry environment, away from moisture.[15][17]
-
Dichloromethane (DCM): Volatile solvent. Suspected of causing cancer. Handle only in a fume hood.
-
Quenching Procedure: The quenching step with NaHCO₃ solution will release hydrogen gas from the destruction of excess hydride reagent. This must be done slowly and cautiously to control the rate of gas evolution and prevent excessive foaming.
Expected Results and Characterization
The successful synthesis should yield this compound as a clear, colorless to pale yellow liquid.[1]
| Property | Expected Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Molecular Formula | C₁₀H₁₄FN |
| Molecular Weight | 167.23 g/mol [2] |
| Boiling Point | Approx. 198°C at atmospheric pressure[1] |
| Purity (Post-Dist.) | >98% (as determined by HPLC/GC) |
| Yield (Typical) | 75-90% |
Analytical Characterization (Self-Validating System):
The identity and purity of the synthesized product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ = 168.12).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the secondary amine.[18]
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the final purity of the product.[18]
References
- ChemBK. (4-FLUORO-BENZYL)-ISOPROPYL-AMINE.
- Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine.
- AdvanSix. Isopropylamine.
- New Jersey Department of Health. (2010). HAZARD SUMMARY: ISOPROPYLAMINE.
- University of Calgary. (2025). Formation of imines and enamines.
- Sdfine. 4-fluorobenzaldehyde Safety Data Sheet.
- ResearchGate. (2025). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions.
- Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS.
- CDC/NIOSH. Isopropylamine - IDLH.
- OSHA. ISOPROPYLAMINE.
- YouTube. (2024). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride; Reductive Amination.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Fisher Scientific. (2024). 4-Fluorobenzylamine SAFETY DATA SHEET.
- Organic Chemistry Portal. Amine synthesis by reductive amination.
- Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines.
- Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- Organic Chemistry Data. Reductive Amination - Common Conditions.
- ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?.
- Carbohydrate Polymers. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- MDPI. (2021). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- ACS Publications. (1963). The Synthesis of Secondary and Tertiary Amines by Borohydride Reduction.
- Royal Society of Chemistry. (2015). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
- YouTube. (2023). Reductive Amination.
- Google Patents. (2001). Process for the preparation of fluorobenzyl derivatives.
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Application Notes and Protocols for the Derivatization of (4-Fluorobenzyl)isopropylamine
Introduction
(4-Fluorobenzyl)isopropylamine is a secondary amine that, due to its chemical properties, presents analytical challenges. Direct analysis by techniques such as gas chromatography (GC) can be problematic due to the compound's polarity, which can lead to poor peak shape, and its relatively low volatility.[1][2] Derivatization is a chemical modification process that converts the analyte into a more suitable form for analysis, thereby overcoming these limitations.[1][3] This application note provides detailed protocols for the derivatization of this compound for both achiral and chiral analysis, primarily focusing on GC-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are designed to enhance volatility, improve chromatographic resolution, and increase detection sensitivity.[1]
The primary objective of derivatizing this compound is to replace the active hydrogen on the secondary amine with a functional group that modifies its physicochemical properties. This chemical alteration leads to several analytical advantages:
-
Increased Volatility: Derivatives are generally more volatile, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[1]
-
Improved Peak Shape: Derivatization minimizes interactions between the amine and active sites within the GC system, resulting in sharper and more symmetrical peaks.[1]
-
Enhanced Sensitivity: The introduction of specific groups, such as those containing fluorine atoms, can significantly boost the sensitivity of detectors like the electron capture detector (ECD) or improve ionization efficiency in mass spectrometry.[1][4]
-
Enantiomeric Resolution: The use of chiral derivatizing agents (CDAs) allows for the separation and quantification of enantiomers on a non-chiral chromatographic column by forming diastereomers with distinct physicochemical properties.[5][6]
This document will explore two primary derivatization strategies: acylation for general quantitative analysis and chiral derivatization for stereoisomeric analysis.
Part 1: Achiral Derivatization using Acylation for GC-MS Analysis
Acylation is a robust and widely used derivatization technique for primary and secondary amines.[7] It involves the introduction of an acyl group (R-C=O) into the molecule. For GC-MS analysis of this compound, perfluoroacyl anhydrides such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are particularly effective. These reagents produce stable, volatile derivatives and the presence of multiple fluorine atoms enhances the sensitivity of electron capture detection.[1][8]
The reaction mechanism involves the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbonyl carbon of the anhydride, leading to the formation of a stable amide derivative and a corresponding carboxylic acid byproduct.
Experimental Workflow: Acylation Derivatization
Sources
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- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (4-Fluorobenzyl)isopropylamine Synthesis via Reductive Amination
Welcome to the technical support resource for the synthesis of (4-Fluorobenzyl)isopropylamine. This guide is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. We will delve into the nuances of the most common and efficient synthetic route—reductive amination—providing detailed protocols, troubleshooting insights, and optimization strategies to ensure robust and reproducible results in your laboratory.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through the reductive amination of 4-fluorobenzaldehyde with isopropylamine. This reaction is a cornerstone of modern organic synthesis for its efficiency and high atom economy.[1] The process involves two key transformations occurring in a single pot:
-
Imine/Iminium Ion Formation: The nucleophilic isopropylamine attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is followed by dehydration to form a Schiff base, or imine. Under the mildly acidic conditions often employed, this imine is protonated to form a highly electrophilic iminium ion.[2][3]
-
Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride to the iminium ion's carbon, yielding the target secondary amine, this compound.[2]
The careful selection of reagents and conditions is paramount to favor the reduction of the iminium intermediate over the starting aldehyde, thereby maximizing yield and minimizing side products.[4]
Reaction Mechanism: Reductive Amination
Below is a diagram illustrating the fundamental steps of the reductive amination process.
Caption: Reductive amination pathway for this compound synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or I'm recovering only starting materials. What went wrong?
Answer: Low or no product yield is a common issue that typically points to problems in one of the two core steps: imine formation or reduction.
-
Causality 1: Inefficient Imine Formation. The condensation of 4-fluorobenzaldehyde and isopropylamine to form the imine is a reversible equilibrium reaction.[5] If the equilibrium is not shifted sufficiently toward the imine, there will be little substrate for the reducing agent to act upon.
-
Troubleshooting Steps:
-
pH Adjustment: Imine formation is catalyzed by mild acid (optimal pH 4-6), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[4][5] Add 1-2 equivalents of acetic acid to your reaction mixture. This also facilitates the formation of the more reactive iminium ion.[6]
-
Water Removal: The reaction produces water. Removing it drives the equilibrium forward.[2] This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction vessel.[5]
-
Monitor Imine Formation: Before adding the reducing agent, confirm imine formation via TLC (a new, less polar spot should appear) or GC-MS. This is particularly useful when using a non-selective reducing agent in a two-step procedure.
-
-
-
Causality 2: Inactive Reducing Agent. Hydride reducing agents, particularly sodium triacetoxyborohydride (STAB), are moisture-sensitive.[7] Improper storage or handling can lead to decomposition and loss of activity.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Always use a freshly opened bottle of the reducing agent or one that has been stored correctly in a desiccator.
-
Ensure Anhydrous Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
-
Question 2: My final product is contaminated with 4-fluorobenzyl alcohol. How can I prevent this?
Answer: The formation of 4-fluorobenzyl alcohol is a classic example of a competing side reaction where the reducing agent reduces the starting aldehyde instead of the iminium ion.
-
Causality: Non-Selective Reduction. This issue is most common when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[7] NaBH₄ is capable of reducing both aldehydes and imines.[8]
-
Troubleshooting Steps:
-
Use a Selective Reducing Agent: The most effective solution is to use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations because the electron-withdrawing acetoxy groups moderate its reactivity, making it much faster at reducing the protonated iminium ion than the neutral aldehyde.[6][9] Sodium cyanoborohydride (NaBH₃CN) is another selective option, though toxicity is a concern.[4][10]
-
Adopt a Two-Step, One-Pot Procedure: If you must use NaBH₄, allow sufficient time for the imine to form completely (1-2 hours, monitor by TLC/GC) before adding the NaBH₄.[7] This minimizes the concentration of free aldehyde available for reduction.
-
-
Question 3: The reaction is very sluggish and stalls before completion. What factors could be slowing it down?
Answer: A slow or stalled reaction can be attributed to solvent choice, temperature, or the electronic nature of the substrates.
-
Causality 1: Incompatible Solvent. The choice of solvent is critical for both substrate solubility and reagent stability.
-
Troubleshooting Steps:
-
Avoid Protic Solvents with STAB: Sodium triacetoxyborohydride is known to decompose in protic solvents like methanol.[9] When using STAB, preferred solvents are aprotic, such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[6][7]
-
Ensure Solubility: Confirm that both 4-fluorobenzaldehyde and isopropylamine are fully soluble in the chosen solvent system at the reaction temperature.
-
-
-
Causality 2: Sub-Optimal Temperature. While most reductive aminations with STAB proceed efficiently at room temperature, some systems may require gentle heating.
-
Troubleshooting Steps:
-
Moderate Heating: Try warming the reaction to 40-50°C. Monitor carefully, as excessive heat can promote side reactions.
-
Initial Reaction Time: Ensure you are allowing enough time for the reaction to proceed. Monitor by TLC or GC-MS over a 24-hour period to establish a reaction profile before concluding it has stalled.[11]
-
-
FAQs: Optimizing Your Synthetic Protocol
Q1: Which reducing agent is the best choice for this synthesis?
A: The "best" agent depends on a balance of selectivity, safety, and reaction conditions. For this specific transformation, sodium triacetoxyborohydride (STAB) is highly recommended.
| Reducing Agent | Pros | Cons | Optimal Solvent |
| Sodium Triacetoxyborohydride (STAB) | • Highly selective for iminium ions over carbonyls[6][9]• Mild, tolerates many functional groups[6]• Effective in one-pot procedures[12] | • Moisture sensitive[7]• More expensive than NaBH₄ | DCE, THF, DCM, EtOAc[6][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | • Selective for iminium ions[4][10]• Stable in mildly acidic/protic conditions | • Highly toxic (releases HCN gas at low pH)[10]• Slower than STAB | Methanol, Ethanol[7] |
| Sodium Borohydride (NaBH₄) | • Inexpensive and readily available[13]• Effective reducing agent | • Not selective; reduces aldehydes/ketones[7][8]• Best used in a two-step procedure | Methanol, Ethanol[7] |
Q2: How do I set up and monitor the reaction?
A: A well-designed experimental setup and diligent monitoring are key. The following workflow provides a robust starting point for optimization.
Caption: Experimental workflow for optimizing the synthesis.
Q3: How should I purify the final this compound product?
A: Purification involves removing unreacted starting materials, reagent byproducts, and any side products.
-
Aqueous Workup: After quenching the reaction with a basic solution like saturated sodium bicarbonate (to neutralize the acetic acid and quench any remaining hydride), extract the product into an organic solvent like ethyl acetate or dichloromethane.[11]
-
Washing: Wash the combined organic layers with water and then brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product, a liquid[14], can be purified by either flash column chromatography on silica gel or by vacuum distillation, depending on the scale and purity requirements.
Standard Experimental Protocol
This protocol provides a reliable starting point for the synthesis on a laboratory scale.
Materials:
-
4-Fluorobenzaldehyde
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-fluorobenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, approx. 0.2 M concentration).
-
Add isopropylamine (1.1 eq) to the solution, followed by glacial acetic acid (1.5 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.3 eq) portion-wise over 10-15 minutes. Note: Gas evolution (hydrogen) may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the 4-fluorobenzaldehyde is consumed (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by a suitable method (e.g., flash chromatography) to yield this compound.
References
- Myers, J. W.
- Organic Chemistry Portal.
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem. 1996, 61 (11), 3849–3862. Link
- Organic Chemistry Portal. Sodium triacetoxyborohydride. Link
- Wikipedia. Sodium triacetoxyborohydride. Link
- ChemBK. (4-FLUORO-BENZYL)-ISOPROPYL-AMINE. Link
- Wikipedia.
- ResearchGate.
- Master Organic Chemistry.
- ACS Green Chemistry Institute.
- Speciality Chemical. Optimizing Reductive Amination: A Guide for Chemical Procurement. Link
- YouTube.
- BenchChem.
- Organic Chemistry Portal.
- Master Organic Chemistry.
- Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Link
- Chemistry Steps. Aldehydes and Ketones to Amines. Link
- ChemicalBook. 4-Fluorobenzylamine synthesis. Link
- Royal Society of Chemistry.
- ResearchGate.
- BenchChem. An In-depth Technical Guide on the Reductive Amination Synthesis of 4-Isopropylbenzylamine. Link
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Troubleshooting common side reactions in (4-Fluorobenzyl)isopropylamine preparation
Welcome to the technical support guide for the synthesis of (4-Fluorobenzyl)isopropylamine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth explanations and actionable protocols to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a higher molecular weight impurity, which I suspect is a di-benzylated product. How can I prevent this?
A1: You are likely observing the formation of N,N-dithis compound, a common over-alkylation byproduct.
This occurs when the desired product, this compound (a secondary amine), acts as a nucleophile and reacts with another molecule of 4-fluorobenzaldehyde. This forms a new iminium ion, which is then reduced to the tertiary amine byproduct. The secondary amine product can sometimes be more nucleophilic than the starting primary amine (isopropylamine), leading to this competing reaction.[1][2]
Caption: Formation of the tertiary amine byproduct via over-alkylation.
| Strategy | Rationale | Protocol Summary |
| Stoichiometric Control | Using an excess of the primary amine (isopropylamine) statistically favors the reaction of the aldehyde with the more abundant starting material over the secondary amine product.[3] | Increase the molar ratio of isopropylamine to 4-fluorobenzaldehyde. Ratios of 2:1 to 5:1 are often effective. |
| Stepwise Procedure | Separating imine formation from the reduction step prevents the newly formed secondary amine from being present while unreacted aldehyde and reducing agent are still in the flask.[3][4] | Step 1: React 4-fluorobenzaldehyde with isopropylamine (1:1.1 ratio) in a solvent like methanol or dichloromethane, often with a dehydrating agent (e.g., anhydrous MgSO₄). Monitor imine formation by TLC. Step 2: Once the aldehyde is consumed, add the reducing agent to the reaction mixture. |
| Slow Addition of Aldehyde | Maintaining a low concentration of the aldehyde throughout the reaction minimizes its opportunity to react with the product amine. | Add the 4-fluorobenzaldehyde solution dropwise to the mixture of isopropylamine and the reducing agent over several hours. |
Q2: My reaction yield is low, and I've isolated 4-fluorobenzyl alcohol as a major byproduct. What is causing this and how can it be fixed?
A2: This indicates a competing reduction of the starting aldehyde, 4-fluorobenzaldehyde, by your reducing agent.
This side reaction is particularly prevalent when using strong reducing agents like sodium borohydride (NaBH₄), which can reduce both the imine intermediate and the starting aldehyde.[5][6][7] The goal is to use a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than the carbonyl group of the aldehyde.[8]
Caption: Competing pathways of desired imine reduction vs. undesired aldehyde reduction.
| Strategy | Rationale | Recommended Reagents & Conditions |
| Use a Milder Reducing Agent | Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are less reactive towards aldehydes and ketones but highly effective for reducing the intermediate iminium ion.[9] | NaBH(OAc)₃: A preferred choice due to its selectivity and the avoidance of cyanide byproducts. Typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[10] NaBH₃CN: Effective in protic solvents like methanol, but it is highly toxic and liberates HCN under strongly acidic conditions.[11] |
| Two-Step Protocol | Allow the imine to form completely before introducing the reducing agent. This ensures the reducing agent primarily encounters the imine, not the aldehyde.[3][4] | Step 1: Stir the aldehyde and amine in methanol for 1-2 hours at room temperature. Step 2: Cool the mixture to 0°C and then add NaBH₄ portion-wise. The lower temperature helps control the reactivity of NaBH₄. |
| pH Control | Imine formation is typically favored under mildly acidic conditions (pH 4-6). This protonates the carbonyl oxygen, making it more electrophilic, but does not excessively protonate the amine nucleophile.[12] | Add a catalytic amount of acetic acid (AcOH) to the mixture of the aldehyde and amine to facilitate imine formation before adding the reducing agent. |
Q3: My reaction seems to stall, and upon workup, I recover a significant amount of unreacted 4-fluorobenzaldehyde. Why is the conversion incomplete?
A3: Incomplete conversion is often due to an unfavorable equilibrium for imine formation or hydrolysis of the imine intermediate back to the starting materials.
The formation of the imine from an aldehyde and an amine is a reversible condensation reaction that produces water as a byproduct.[12][13] According to Le Châtelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials, preventing complete conversion.[14]
Caption: The reversible equilibrium between reactants and the imine intermediate.
| Strategy | Rationale | Protocol Summary |
| Use a Dehydrating Agent | Sequestering the water produced during imine formation drives the equilibrium towards the product side. | Add anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) to the reaction mixture during the imine formation step.[3] |
| Azeotropic Water Removal | For larger-scale reactions, removing water by azeotropic distillation can be effective. | Use a solvent like toluene with a Dean-Stark apparatus to physically remove water as it is formed. |
| Monitor Reaction Progress | Ensure sufficient time is allowed for imine formation before adding the reducing agent or stopping the reaction. | Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the 4-fluorobenzaldehyde spot. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.[15] |
Experimental Protocol: Optimized Reductive Amination
This protocol is designed to minimize common side reactions by using a selective reducing agent and a stepwise procedure.
Materials:
-
4-Fluorobenzaldehyde
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluorobenzaldehyde (1.0 eq) dissolved in anhydrous DCM.
-
Add isopropylamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) to confirm the consumption of the aldehyde.
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture to 0°C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the disappearance of the imine intermediate.
-
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
-
References
- GSK. (2013).
- Organic Chemistry Portal.
- Reddit r/Chempros. (2023).
- Wikipedia.
- Allegrini, P., Attolino, E., & Rossi, D. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
- Request PDF. (2016). 2.
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- ACS Catalysis. (2021). Imine Reductases and Reductive Aminases in Organic Synthesis. [Link]
- Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
- Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]
- Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
- Common Organic Chemistry. Sodium Borohydride. [Link]
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Technical Support Center: Synthesis of (4-Fluorobenzyl)isopropylamine
Welcome to the technical support center for the synthesis of (4-Fluorobenzyl)isopropylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. The predominant and most efficient method for this transformation is the reductive amination of 4-fluorobenzaldehyde with isopropylamine. This guide focuses on optimizing this critical reaction.
Core Synthesis Pathway: Reductive Amination
Reductive amination is a cornerstone of amine synthesis that proceeds in two fundamental stages:
-
Imine Formation: The nucleophilic primary amine (isopropylamine) attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is followed by dehydration to form a Schiff base, or imine intermediate.
-
Reduction: The C=N double bond of the imine is selectively reduced by a hydride-based reducing agent to yield the final secondary amine product, this compound.[1]
This entire process can be performed in a single reaction vessel ("one-pot") or in a stepwise manner where the imine is formed before the reducing agent is introduced.[2]
Caption: General schematic of the reductive amination pathway.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.
Question 1: My overall yield is consistently low. What are the most likely causes?
Low yield is a common issue that can stem from several factors. A systematic approach is key to diagnosis.
-
Inefficient Imine Formation: The equilibrium between the starting materials and the imine must be shifted towards the product.[2]
-
Water Removal: The formation of the imine releases a molecule of water. In a one-pot reaction, this water can hydrolyze the imine back to the starting materials. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to sequester water as it forms.[3]
-
Incorrect pH: Imine formation is famously pH-sensitive. The reaction requires mild acidic catalysis to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, if the pH is too low (strongly acidic), the isopropylamine will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[4][5] An optimal pH is typically between 4.5 and 6.[5][6] A small amount of acetic acid is often sufficient.
-
-
Suboptimal Reduction Step:
-
Choice of Reducing Agent: Using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure can lead to the premature reduction of the starting aldehyde to 4-fluorobenzyl alcohol, a common and yield-depleting side reaction.[7]
-
Reagent Decomposition: Hydride reducing agents can react with moisture or protic solvents. Ensure your reagents are fresh and solvents are anhydrous.
-
-
Workup Losses: The product is a basic amine. During aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent to ensure the amine is in its freebase form and not protonated (which would make it water-soluble).
Question 2: The reaction has stalled. TLC/GC-MS shows unreacted 4-fluorobenzaldehyde and isopropylamine. Why?
A stalled reaction typically points to an issue with the initial imine formation step or the deactivation of the catalyst/reagent.
-
Verify the pH: As mentioned above, an incorrect pH is the most common culprit.[5][6] If you did not add a mild acid catalyst (like acetic acid), the reaction may be too slow. If you used a strong acid, you may have fully protonated the amine.
-
Check for Water: If you are not using a dehydrating agent, the accumulation of water may be preventing the imine equilibrium from shifting forward.[2]
-
Reducing Agent Inactivity: If you are using a milder, pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN), the reaction rate is highly dependent on pH. These reagents are most effective at reducing the protonated iminium ion, which is more prevalent under mildly acidic conditions.[4][8] If the medium is neutral or basic, the reduction will be extremely slow.
-
Temperature: While many reductive aminations proceed well at room temperature, gentle heating (e.g., 40-50 °C) can sometimes be necessary to drive the initial imine formation to completion, especially with sterically hindered components.[3]
Caption: Troubleshooting decision tree for a stalled reaction.
Question 3: I'm observing a significant amount of 4-fluorobenzyl alcohol as a byproduct. How can I prevent this?
This side reaction is a classic sign that your reducing agent is too reactive towards the starting aldehyde.
-
Use a More Selective Reducing Agent: Sodium borohydride (NaBH₄) can readily reduce aldehydes. The key to successful reductive amination is to use a reagent that reduces the imine/iminium ion faster than it reduces the aldehyde.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices.[2][4] STAB is particularly popular due to its mildness, high selectivity, and lower toxicity compared to cyanide-based reagents.[7]
-
Adopt a Two-Step Procedure: If you must use NaBH₄, you cannot perform the reaction in a one-pot fashion. First, stir the 4-fluorobenzaldehyde and isopropylamine together in a solvent like methanol or toluene for 1-2 hours to allow for imine formation.[7][9] You can add a dehydrating agent to maximize imine concentration. Then, cool the reaction in an ice bath before slowly adding the NaBH₄. This sequential addition ensures the reducing agent encounters a higher concentration of the desired imine intermediate rather than the starting aldehyde.[4][7]
Question 4: My product is contaminated with a higher molecular weight impurity, possibly N,N-bisthis compound. Is this possible and how do I avoid it?
While the starting amine is primary (isopropylamine), the product, this compound, is a secondary amine. This secondary amine still possesses an N-H bond and can, in principle, react with a second molecule of 4-fluorobenzaldehyde to form a tertiary amine byproduct. This is a form of over-alkylation.
To minimize this:
-
Control Stoichiometry: Avoid using a large excess of the 4-fluorobenzaldehyde. A slight excess of the amine (e.g., 1.1 to 1.2 equivalents of isopropylamine) can help ensure the aldehyde is consumed before it can react with the secondary amine product.[10]
-
Slow Addition: If feasible, slowly adding the aldehyde to a solution of the amine and the reducing agent can help maintain a low concentration of the aldehyde throughout the reaction, disfavoring the second addition.
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for this synthesis?
The choice of reducing agent is critical and depends on whether you prioritize speed, safety, or selectivity.[7]
| Reducing Agent | Formula | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available, powerful. | Low selectivity; readily reduces aldehydes, requiring a two-step process.[7] |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for iminium ions over carbonyls; stable in mildly acidic conditions.[2][4] | Highly toxic; generates toxic HCN/NaCN byproducts during workup.[2][11] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Excellent selectivity, mild, non-toxic byproducts, effective in one-pot reactions.[2] | More expensive, can be moisture-sensitive. |
| Catalytic Hydrogenation | H₂ / Catalyst | "Green" reagent (H₂), high atom economy, scalable. | Requires specialized high-pressure equipment; catalyst can be expensive (e.g., Pd/C); may reduce other functional groups.[2][12] |
For general laboratory use, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice, offering the best balance of selectivity, safety, and operational simplicity for a one-pot procedure.[7]
Q: Should I use a one-pot or a two-step procedure?
The choice depends primarily on your selected reducing agent.
Caption: Comparison of one-pot versus two-step workflows.
-
One-Pot: Ideal when using a selective reducing agent like STAB or NaBH₃CN.[2] All reagents are mixed at the start. This is more efficient and requires less handling.
-
Two-Step: Necessary when using a less selective reagent like NaBH₄.[7] This approach physically separates the imine formation and reduction steps to prevent unwanted side reactions.
Q: How can I effectively monitor the reaction progress?
-
Thin-Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture against standards of the starting aldehyde and amine. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates progress. Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and visualize with UV light and/or a potassium permanganate stain.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more definitive information, allowing you to track the consumption of starting materials and the formation of the product, as well as identify any byproducts like 4-fluorobenzyl alcohol by their mass.[13]
Q: What are the best practices for purification?
-
Quench: After the reaction is complete, carefully quench any remaining reducing agent by slowly adding water or a saturated aqueous solution of sodium bicarbonate.[10]
-
Solvent Removal: Remove the bulk of the organic reaction solvent under reduced pressure.
-
Acid-Base Extraction: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash with a basic solution (e.g., 1M NaOH) to remove any acidic byproducts (like acetic acid if STAB was used).
-
Extract the organic layer with an acidic solution (e.g., 1M HCl). The amine product will become protonated and move into the aqueous layer, leaving non-basic impurities (like 4-fluorobenzyl alcohol) in the organic layer.
-
Separate the layers. Make the acidic aqueous layer strongly basic (pH > 10) with NaOH.
-
Extract the now free-based amine product back into a fresh organic solvent (3x).
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: For high purity, the crude amine can be purified by vacuum distillation or column chromatography on silica gel.
Detailed Experimental Protocols
Protocol 1: High-Yield One-Pot Synthesis using STAB
This protocol is recommended for its high selectivity and operational simplicity.
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-fluorobenzaldehyde (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.2 M).
-
Add isopropylamine (1.1 eq).
-
Add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise.[10] The reaction may be mildly exothermic.
-
Stir the mixture at room temperature for 6-24 hours. Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.[10]
-
Upon completion, slowly quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer. Extract the aqueous layer two more times with the solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[14]
Protocol 2: Two-Step Synthesis using Sodium Borohydride
This protocol is a cost-effective alternative if STAB is unavailable.
-
Imine Formation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and isopropylamine (1.0 eq) in methanol (5-10 mL per gram of aldehyde).[9]
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[12]
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) in small portions, ensuring the internal temperature remains below 10 °C.[9]
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by vacuum distillation.
References
- ChemBK. (4-FLUORO-BENZYL)-ISOPROPYL-AMINE. [Link]
- Master Organic Chemistry. (2017).
- ResearchGate. (2015).
- Chemistry Stack Exchange. (2018).
- Master Organic Chemistry. (2022).
- Journal of Organic and Pharmaceutical Chemistry Research. (2024).
- ResearchGate. (Various Dates).
- Wikipedia.
- National Institutes of Health (NIH). (2018). NAD(P)
- Organic Chemistry Portal.
- MDPI. (2021). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. [Link]
- Google Patents.
- Royal Society of Chemistry. (2013).
- ResearchGate. (2020).
- Google Patents.
- Reddit. (2023).
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
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Technical Support Center: Purification of (4-Fluorobenzyl)isopropylamine
An advanced guide to identifying and removing common impurities from the synthesis of (4-Fluorobenzyl)isopropylamine, tailored for professionals in research and drug development.
As a Senior Application Scientist, this guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize the purification of this compound. The purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients. This document moves beyond basic procedures to offer a self-validating framework for achieving high-purity material.
Troubleshooting Guide: Common Purification Challenges
This section addresses the specific issues researchers frequently encounter. The answers provide both a direct solution and an explanation of the chemical logic, empowering you to adapt these methods to your unique experimental context.
Q1: My initial workup is complete, but the crude product is a complex mixture according to GC-MS and ¹H NMR. Where do I start with identifying these impurities?
A1: The impurity profile of this compound is almost always dictated by its synthesis, which is typically the reductive amination of 4-fluorobenzaldehyde and isopropylamine. Before attempting purification, it's crucial to identify the likely culprits.
Causality: Reductive amination, while efficient, is a cascade reaction involving imine formation and subsequent reduction. Each step is an equilibrium, and side-reactions can occur, leading to a predictable set of impurities.
Identification Strategy:
-
Unreacted Starting Materials: Look for the characteristic signals of 4-fluorobenzaldehyde (aldehyde proton ~9.9 ppm in ¹H NMR) and residual isopropylamine.
-
Imine Intermediate: The imine, N-(4-fluorobenzylidene)propan-2-amine, is a common impurity if the reduction is incomplete.[1] It will have a characteristic imine proton (CH =N) signal around 8.3 ppm in the ¹H NMR.
-
Aldehyde Over-reduction: The reducing agent (e.g., NaBH₄) can directly reduce the starting aldehyde to 4-fluorobenzyl alcohol.[2] Look for the benzylic CH₂ signal of the alcohol around 4.6 ppm.
-
Product Over-alkylation: The desired secondary amine product can react with another molecule of 4-fluorobenzaldehyde and undergo a second reductive amination to form the tertiary amine, bisthis compound. This is a common high-boiling impurity.[2]
-
Starting Material Impurities: Commercial 4-fluorobenzaldehyde can contain 4-fluorobenzoic acid due to air oxidation.[3] This acidic impurity will be removed during a standard basic workup but can consume the reducing agent and lower yields.
The following decision tree provides a logical workflow for identifying your primary impurity and selecting the most effective purification strategy.
Caption: Impurity identification and purification decision tree.
Q2: My product is contaminated with a significant amount of a neutral, higher-boiling impurity. Acid-base extraction isn't completely effective. What should I do?
A2: This scenario strongly suggests the presence of 4-fluorobenzyl alcohol, which has a boiling point close to your product. While acid-base extraction should, in theory, separate the neutral alcohol from the basic amine, practical issues like emulsion formation or slight miscibility can lead to incomplete separation.
Causality: 4-fluorobenzyl alcohol is formed when the reducing agent directly attacks the starting 4-fluorobenzaldehyde before it can form the imine. This is more common with potent reducing agents like NaBH₄ if the imine formation is not given sufficient time or if the reaction conditions do not favor it.[4]
Solution: Fractional Vacuum Distillation This is the most robust method for separating liquids with close boiling points.[5][6] The key is to use a fractionating column (e.g., a Vigreux column) to create multiple theoretical plates of vaporization-condensation, which enhances separation efficiency.[5]
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 167.23 | ~198 [7] |
| 4-Fluorobenzaldehyde | 124.11 | ~185 |
| 4-Fluorobenzyl alcohol | 126.13 | ~203 |
| bisthis compound | 275.36 | >250 (est.) |
Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column placed between the distillation flask and the condenser. Use a vacuum-adapter and a receiving flask. Ensure all joints are properly sealed for vacuum.
-
Charge the Flask: Add the crude amine to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Gradually apply vacuum to the desired pressure. A pressure of 10-20 mmHg is a good starting point and will significantly lower the boiling points.
-
Heating: Gently heat the flask using a heating mantle. Observe the "ring of condensate" as it slowly rises up the Vigreux column.[5] If it rises too quickly, the separation will be poor. If it stalls, slightly increase the heating.
-
Collect Fractions:
-
Fore-run: Collect the first few milliliters of distillate, which will be enriched in any lower-boiling impurities like residual starting aldehyde.
-
Main Fraction: Once the temperature at the thermometer head stabilizes, switch to a new receiving flask to collect the pure this compound. Record the stable temperature and the pressure.
-
Final Fraction: As the distillation nears completion, you may see the temperature rise again. This fraction will contain higher-boiling impurities. Stop the distillation before the flask goes to dryness.
-
-
Validation: Analyze the main fraction by GC-MS or NMR to confirm its purity.
Q3: My amine product streaks badly on a standard silica gel TLC plate, and I'm concerned about purification via column chromatography. What are my options?
A3: This is a classic problem. Amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel.[8] This interaction leads to poor peak shape (streaking), irreversible adsorption, and sometimes even degradation of the compound on the column.
Causality: The lone pair on the nitrogen atom of the amine forms a strong hydrogen bond or an acid-base interaction with the Si-OH groups of silica, causing it to "stick" to the stationary phase.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the solvent system (e.g., ethyl acetate/hexanes).[8] The competing base neutralizes the acidic sites on the silica, allowing your amine to elute with a much better peak shape.
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying amines.[9] Basic alumina is generally preferred.
-
Amine-Functionalized Silica: This is often the best choice. The silica surface is covalently modified with aminopropyl groups, creating a more basic environment that repels the amine product, leading to excellent separation with minimal streaking.[8][10]
-
-
Reversed-Phase Chromatography: For fluorinated compounds, reversed-phase HPLC can be highly effective. The separation can be optimized by pairing a standard C18 or C8 column with a fluorinated eluent (like trifluoroethanol) or using a specialized fluorinated column.[11][12][13]
Q4: How can I achieve the absolute highest purity (>99.5%) for use as an analytical standard or in a sensitive downstream application?
A4: For ultimate purity, a multi-step approach is required, culminating in crystallization. Since this compound is a liquid at room temperature[7], it cannot be recrystallized directly. The most effective strategy is to convert it to a solid salt, recrystallize the salt, and then, if needed, convert it back to the free base.
Causality: Crystallization is a highly selective purification process. The ordered crystal lattice of the salt tends to exclude impurity molecules that do not fit perfectly. This process is exceptionally good at removing trace amounts of structurally similar impurities.
Protocol: Purification via Hydrochloride Salt Recrystallization
-
Salt Formation:
-
Dissolve the purified amine (from distillation or chromatography) in a non-polar solvent like diethyl ether or ethyl acetate (approx. 5-10 mL per gram of amine).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The this compound hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.
-
-
Isolation: Collect the solid salt by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Recrystallization:
-
Choose a suitable solvent system. For amine salts, which are polar, polar protic solvents like ethanol, isopropanol, or mixtures like ethanol/water are good starting points.[10][14]
-
Dissolve the crude salt in the minimum amount of the hot (boiling) solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration to remove it.[15]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
-
Validation: The purity of the salt can be checked by melting point analysis and NMR.
-
(Optional) Free-Basing: To recover the liquid amine, dissolve the purified salt in water, basify the solution to pH >12 with aqueous NaOH, and extract the pure amine into a solvent like dichloromethane or diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs) on Purity Analysis
Q: What is the most suitable analytical technique for routine purity checks of this compound?
A: For routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. It provides excellent separation of volatile impurities and gives both retention time (for quantification) and mass spectral data (for identification).[3] High-Performance Liquid Chromatography (HPLC) is also very powerful, especially for non-volatile impurities.[2] ¹H NMR is indispensable for structural confirmation and can be used for quantitative analysis (qNMR) if an internal standard is used.[]
Q: My product appears as a pale yellow liquid. Is this indicative of impurity?
A: While the pure compound is often described as colorless, a pale yellow tint is common for many amines and can arise from trace amounts of oxidized impurities or degradation products.[7][17] If analytical tests (GC-MS, NMR) show high purity (e.g., >98%), the color is often not a concern for synthetic use. However, if a completely colorless product is required, passing the material through a short plug of activated charcoal or performing one of the high-purity methods described above (distillation or salt recrystallization) can remove the colored impurities.[15]
Purification Workflow Overview
The following diagram illustrates a comprehensive workflow from a crude reaction mixture to a high-purity final product.
Sources
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- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Substituted Benzylamines
Welcome to the technical support center for the synthesis of N-substituted benzylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical class of organic compounds. N-substituted benzylamines are integral scaffolds in numerous pharmaceuticals and biologically active molecules, making their efficient and selective synthesis a key focus in chemical research.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The content is structured to explain the underlying chemical principles behind common problems and to offer practical, field-proven solutions.
Section 1: Reductive Amination
Reductive amination is a widely employed method for synthesizing N-substituted benzylamines, typically involving the reaction of a carbonyl compound (benzaldehyde or a substituted derivative) with an amine to form an imine intermediate, which is then reduced.[2] While versatile, this method is prone to several challenges that can impact yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting: Reductive Amination
Q1: My reductive amination reaction is giving a low yield of the desired N-substituted benzylamine. What are the likely causes and how can I improve it?
A1: Low yields in reductive amination can often be traced back to several factors. The primary areas to investigate are incomplete imine formation, the choice and effectiveness of the reducing agent, and suboptimal reaction conditions.[3]
-
Incomplete Imine Formation: The formation of the imine from the aldehyde/ketone and the amine is an equilibrium process. To drive the reaction towards the imine, it is crucial to remove the water formed as a byproduct.[3]
-
Troubleshooting:
-
Dehydrating Agents: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves to the reaction mixture.[3]
-
Azeotropic Distillation: If the solvent forms an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus can effectively remove water as it is formed.[3]
-
-
-
Choice of Reducing Agent: The selection of the reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone, leading to the formation of the corresponding alcohol as a byproduct and thus lowering the yield of the desired amine.[3][4]
-
Troubleshooting:
-
Milder Reducing Agents: Employ milder and more selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents preferentially reduce the protonated imine (iminium ion) over the carbonyl group.[3][4] STAB is often preferred as it is less toxic than NaBH₃CN.[4]
-
-
-
Reaction pH: The pH of the reaction medium is crucial for efficient imine formation. A mildly acidic environment (typically pH 4-5) is optimal as it catalyzes the dehydration step without significantly protonating the amine, which would render it non-nucleophilic.[3]
-
Troubleshooting:
-
Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture.[5]
-
-
Q2: I am observing significant amounts of a dialkylated (tertiary amine) byproduct. How can I minimize this over-alkylation?
A2: Over-alkylation is a common side reaction, particularly when a primary amine is used as the starting material. The N-substituted benzylamine product is often more nucleophilic than the starting amine and can react further with the aldehyde to form a new iminium ion, which is then reduced to the tertiary amine.[2][3]
-
Troubleshooting Strategies:
-
Stoichiometry Control: Use a slight excess of the amine relative to the carbonyl compound. This statistically favors the reaction of the aldehyde with the starting amine.[6]
-
Stepwise Procedure: Perform the reaction in two distinct steps. First, form the imine and ensure the complete consumption of the aldehyde. Then, add the reducing agent to reduce the imine.[3]
-
Slow Addition: Add the aldehyde dropwise to the solution of the amine and the reducing agent. This maintains a low concentration of the aldehyde, minimizing the chance of it reacting with the product amine.
-
Q3: My starting aldehyde is being reduced to the corresponding benzyl alcohol. How can I prevent this?
A3: The reduction of the starting aldehyde to an alcohol is a clear indication that your reducing agent is too reactive or that the conditions favor carbonyl reduction over imine reduction.[3]
-
Troubleshooting:
-
Switch to a Milder Reducing Agent: As mentioned in Q1, replace strong reducing agents like NaBH₄ with NaBH(OAc)₃ (STAB) or NaBH₃CN.[3][4] These reagents are less likely to reduce aldehydes and ketones at the optimal pH for imine formation.
-
Pre-formation of the Imine: Allow the aldehyde and amine to stir together for a period (e.g., 1-2 hours) to ensure imine formation is maximized before adding the reducing agent.[6] Monitoring the reaction by TLC or LC-MS can confirm the consumption of the aldehyde.
-
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes a general procedure for the synthesis of an N-substituted benzylamine from a benzaldehyde derivative and a primary amine.
-
Reactant Preparation: In a round-bottom flask, dissolve the amine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).
-
Aldehyde Addition: Add the benzaldehyde derivative (1.0 equivalent) to the solution.
-
Imine Formation: If desired, add a catalytic amount of acetic acid (e.g., 0.1 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[7][8]
Reductive Amination Workflow Diagram
Caption: General workflow for reductive amination and common issues.
Section 2: N-Alkylation and N-Arylation Strategies
Direct N-alkylation with benzyl halides or N-arylation via cross-coupling reactions like the Buchwald-Hartwig amination are powerful alternatives for constructing C-N bonds.
Frequently Asked Questions (FAQs) & Troubleshooting: N-Alkylation & N-Arylation
Q4: My direct N-alkylation of an amine with a benzyl halide is resulting in a mixture of mono- and di-alkylated products, making purification difficult. How can I improve the selectivity for mono-alkylation?
A4: The formation of over-alkylation products is a persistent challenge in direct N-alkylation because the product amine is often as reactive, or even more reactive, than the starting amine.[2]
-
Troubleshooting:
-
Excess Amine: Use a large excess of the starting amine. This increases the probability of the benzyl halide reacting with the starting amine rather than the product.[2]
-
Slow Addition of Alkylating Agent: Add the benzyl halide slowly and controllably (e.g., via a syringe pump) to a solution of the amine. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation step.[2]
-
Phase-Transfer Catalysis: For reactions involving a biphasic system (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst can sometimes improve selectivity by carefully controlling the transport of reactants between phases.
-
Q5: I am attempting a Buchwald-Hartwig amination to form an N-aryl benzylamine, but the reaction is sluggish or fails completely. What should I investigate?
A5: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent, as well as the purity of the reagents.[9][10]
-
Troubleshooting:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Ligand Choice: The ligand is crucial for the efficiency of the catalytic cycle. For benzylamines, bulky, electron-rich phosphine ligands are often effective. The optimal ligand may vary depending on the specific amine and aryl halide.[10] Experiment with different ligands if the initial choice is ineffective.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10] However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[10]
-
Solvent Effects: The solvent must be anhydrous and degassed. Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig reactions.[10][11] The solubility of the reagents and the stability of the catalytic intermediates can be significantly influenced by the solvent.
-
Buchwald-Hartwig Amination Reaction Pathway
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Section 3: Purification Challenges
The successful synthesis of N-substituted benzylamines is often followed by the challenge of purification. The basic nature of these compounds and the potential for similar polarities between starting materials, products, and byproducts can complicate isolation.
Frequently Asked Questions (FAQs) & Troubleshooting: Purification
Q6: I am having difficulty separating my N-substituted benzylamine product from the unreacted starting amine by column chromatography. What can I do?
A6: Co-elution during column chromatography is common when the product and starting material have similar polarities.
-
Troubleshooting:
-
Solvent System Optimization: Carefully screen different solvent systems for column chromatography. A small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol, can sometimes improve separation by preventing the amines from tailing on the silica gel.
-
Acid-Base Extraction: Utilize the basicity of the amines for purification.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or DCM).
-
Extract with a dilute acidic solution (e.g., 1M HCl). The amines will be protonated and move into the aqueous layer.
-
Wash the organic layer to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amines.
-
Extract the free amines back into an organic solvent.
-
Dry and concentrate the organic layer to obtain the purified amine mixture, which may now be more amenable to chromatography.[12]
-
-
Derivatization: In some cases, it may be beneficial to derivatize the amine mixture (e.g., by forming a carbamate with Boc anhydride) to alter the polarity significantly, allowing for easier separation. The protecting group can then be removed in a subsequent step.[13]
-
Q7: My purified benzylamine product seems to be degrading over time. How can I store it properly?
A7: Benzylamines, particularly primary and secondary ones, can be susceptible to oxidation and reaction with atmospheric carbon dioxide.
-
Storage Recommendations:
-
Inert Atmosphere: Store the purified amine under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Refrigeration: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.
-
Amber Vials: Use amber or opaque containers to protect the compound from light, which can catalyze degradation.
-
Salt Formation: For long-term storage, consider converting the amine to a stable salt (e.g., the hydrochloride salt) by treating it with a solution of HCl in an anhydrous solvent. The free base can be regenerated when needed.[14]
-
Data Summary Table: Comparison of Synthetic Methods
| Method | Key Advantages | Common Challenges | Typical Reagents |
| Reductive Amination | High functional group tolerance; readily available starting materials. | Over-alkylation, reduction of carbonyl starting material, incomplete imine formation.[2][3] | Aldehyde/ketone, amine, NaBH(OAc)₃, NaBH₃CN, NaBH₄.[3][4] |
| Direct N-Alkylation | Simple procedure; can be cost-effective. | Over-alkylation leading to poor selectivity, elimination side reactions.[2][15] | Benzyl halide, amine, base (e.g., K₂CO₃, Et₃N). |
| Buchwald-Hartwig Amination | Excellent for forming N-aryl bonds; broad substrate scope. | Catalyst sensitivity, requires inert conditions, potentially expensive ligands.[9][10] | Aryl halide, amine, Pd catalyst, phosphine ligand, base (e.g., NaOtBu). |
References
- A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine - Benchchem.
- Preventing over-alkylation in benzylamine synthesis - Benchchem.
- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - ACS Public
- troubleshooting reductive amin
- Question about reductive amination reaction procedure : r/Chempros - Reddit.
- Buchwald–Hartwig amin
- How to purify Benzylamine? : r/OrganicChemistry - Reddit.
- Struggling with Reductive Amination: Tips for Isol
- Aldehyde not reacting in reductive amination reaction, thoughts?
- Alkylation of Amines, Part 1: with Alkyl Halides - YouTube.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine - Benchchem.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- What is happening to my benzylamine? : r/Chempros - Reddit.
- 发酵液中苄胺的纯化工艺研究 - Beijing Institute of Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. STUDY ON PURIFICATION TECHNOLOGY OF BENZYLAMINE FROM FERMENTATION BROTH - Beijing Institute of Technology [pure.bit.edu.cn]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: (4-Fluorobenzyl)isopropylamine - Stability and Degradation Guide
Introduction
(4-Fluorobenzyl)isopropylamine is a secondary amine of interest in various research and development sectors. As with any specialty chemical, understanding its stability profile is critical for accurate experimental design, interpretation of results, and the development of stable formulations. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and understand the stability and degradation of this compound under various experimental conditions.
Disclaimer: Specific stability data for this compound is not extensively available in public literature. The information and guidance provided herein are based on established principles of organic chemistry and data from structurally analogous compounds, such as other secondary amines and benzylamine derivatives. All troubleshooting and experimental protocols should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs) - Quick Reference
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors influencing the stability of this compound are expected to be pH, exposure to oxidizing agents, temperature, and light (particularly UV).[1] The secondary amine and the fluorobenzyl group are the most reactive sites in the molecule.
Q2: I observe a new, unexpected peak in my HPLC analysis of a this compound sample. What could it be?
A2: An unexpected peak could be a degradation product. Common degradation pathways for similar compounds include oxidation of the amine to an imine or hydroxylamine, cleavage of the benzyl-nitrogen bond to form 4-fluorobenzaldehyde and isopropylamine, or potentially defluorination of the aromatic ring under harsh conditions.[2][3]
Q3: My solid this compound has changed in appearance (e.g., color change from colorless to yellow). Is it still usable?
A3: A change in appearance, such as discoloration, often indicates degradation.[4] This could be due to slow oxidation from atmospheric oxygen or exposure to light. It is highly recommended to re-analyze the material for purity before use. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dark place.
Q4: What are the recommended storage conditions for this compound?
A4: Based on the general properties of secondary amines and benzylamines, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere.[4] This will minimize potential degradation from heat, moisture, light, and oxygen.
Troubleshooting Guide: A Deeper Dive
Issue 1: pH-Dependent Degradation in Aqueous Solutions
Scenario: You are working with this compound in an aqueous buffer and notice a decrease in the parent compound concentration over time, with the appearance of new peaks in your chromatogram.
Potential Cause: The stability of amines can be highly pH-dependent. While generally more stable than esters or amides, benzylamines can undergo degradation, particularly at pH extremes, which can catalyze hydrolytic cleavage or other reactions.
Troubleshooting Steps & Protocol:
-
Characterize the Degradation Profile:
-
Objective: To determine the rate and extent of degradation at different pH values.
-
Protocol:
-
Prepare buffer solutions across a relevant pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Dissolve a known concentration of this compound in each buffer.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately analyze the aliquots by a stability-indicating HPLC method to quantify the remaining parent compound and the formation of any degradation products.[5][6]
-
-
-
Identify Degradation Products:
-
Objective: To identify the structure of the major degradation products.
-
Technique: Utilize HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to obtain the mass-to-charge ratio (m/z) of the degradation products.[7][8] Fragmentation patterns from MS/MS can help elucidate the structures.
-
Expected Degradants:
-
4-fluorobenzaldehyde: Resulting from the cleavage of the C-N bond.
-
Isopropylamine: The other product of C-N bond cleavage.
-
Other minor products from further reactions.
-
-
Data Summary Table: General Forced Hydrolysis Conditions
| Stress Condition | Reagent | Temperature | Time | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2-8 hours | C-N bond cleavage |
| Neutral Hydrolysis | Water | 60°C | 2-8 hours | Minimal degradation expected |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2-8 hours | C-N bond cleavage, potential for other reactions |
Workflow for Investigating pH-Dependent Degradation:
Caption: Workflow for pH stability assessment.
Issue 2: Oxidative Degradation
Scenario: Your sample of this compound shows degradation even when stored in a neutral, buffered solution. You suspect oxidation.
Potential Cause: Secondary amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. The nitrogen atom and the benzylic carbon are particularly prone to oxidation.
Troubleshooting Steps & Protocol:
-
Forced Oxidation Study:
-
Objective: To confirm susceptibility to oxidation and identify degradation products.
-
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Add a common oxidizing agent, such as hydrogen peroxide (H₂O₂), at a concentration of 3-30%.[9]
-
Incubate the solution at room temperature.
-
Monitor the reaction by HPLC at regular intervals.
-
Analyze the stressed samples by HPLC-MS to identify the masses of the degradation products.
-
-
-
Identify Oxidative Degradants:
Proposed Oxidative Degradation Pathway:
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 6. ijcrt.org [ijcrt.org]
- 7. waters.com [waters.com]
- 8. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Amine Oxidative N-Dealkylation via Cupric Hydroperoxide Cu–OOH Homolytic Cleavage Followed by Site-Specific Fenton Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Managing reaction exotherms in the synthesis of (4-Fluorobenzyl)isopropylamine
Technical Support Center: (4-Fluorobenzyl)isopropylamine Synthesis
Introduction: The Challenge of Exotherm in Reductive Amination
The synthesis of this compound, a key intermediate in various pharmaceutical development pathways, is most commonly achieved via the reductive amination of 4-fluorobenzaldehyde with isopropylamine.[1][2] This process involves the formation of an imine intermediate, which is subsequently reduced to the target secondary amine.
The reduction step is significantly exothermic, meaning it releases a substantial amount of heat.[3][4] If not properly managed, this heat can cause the reaction temperature to rise uncontrollably, a dangerous situation known as a thermal runaway.[3][5][6] A thermal runaway can lead to violent boiling, excessive pressure buildup, vessel failure, and the release of hazardous materials.[3][4] This guide provides researchers and drug development professionals with a clear, in-depth framework for understanding, predicting, and safely managing the reaction exotherm during this synthesis.
Frequently Asked Questions (FAQs)
Q1: Which step in the synthesis of this compound is most exothermic?
A: The most significant exotherm occurs during the reduction of the C=N double bond of the imine intermediate.[7] Reagents like sodium borohydride (NaBH₄) are powerful reducing agents that react rapidly with the imine, releasing considerable energy.[8][9][10] The rate of this energy release is the primary safety concern that must be managed.
Q2: What are the primary causes of the exotherm?
A: The exotherm is caused by the net release of energy as stronger, more stable chemical bonds are formed in the product molecule (the amine) compared to the reactants (the imine and the reducing agent). The reduction of an imine is a thermodynamically favorable process. The speed of this energy release is dictated by reaction kinetics, which are influenced by temperature, concentration, and mixing efficiency.[11]
Q3: What are the risks associated with an uncontrolled exotherm?
A: An uncontrolled exotherm can lead to a thermal runaway, which has several severe consequences:[3][6]
-
Boiling and Over-pressurization: The solvent may boil violently, rapidly increasing the pressure inside the reaction vessel beyond its design limits, potentially leading to rupture.[3]
-
Side Reactions and Decomposition: At elevated temperatures, unwanted side reactions can occur, reducing product purity and yield.[12] More dangerously, reactants or products may begin to decompose, generating gas and further increasing pressure and temperature.[12][13]
-
Fires and Explosions: If flammable solvents are used, a breach of containment caused by over-pressurization can lead to a fire or explosion.[3]
Q4: Can I predict the magnitude of the exotherm before starting my experiment?
A: Precisely predicting the exotherm requires specialized techniques like reaction calorimetry.[11][14] However, for lab-scale synthesis, you can make a qualitative assessment and prepare accordingly. The "adiabatic temperature rise" — the theoretical temperature increase if no heat were removed from the system — can be calculated to understand the worst-case scenario.[11] For any new or scaled-up process, it is crucial to assume the potential for a significant exotherm and implement robust controls.[12][15]
Troubleshooting Guide: Managing Unexpected Temperature Spikes
Scenario 1: The temperature is rising rapidly during the addition of the reducing agent.
-
Immediate Action: Immediately stop the addition of the reducing agent.
-
Explanation: A rapid temperature rise indicates that the rate of heat generation is exceeding the rate of heat removal by your cooling system.[4] This can be due to adding the reagent too quickly or inadequate cooling.
-
Solution: Increase the efficiency of the cooling bath (e.g., by adding more dry ice to an acetone bath). Ensure the reactor is well-immersed and that stirring is vigorous to prevent localized hot spots.[11] Once the temperature is stable and back within the desired range, resume the addition at a much slower rate.
Scenario 2: The temperature continues to rise even after stopping reagent addition.
-
Immediate Action: Prepare for an emergency quench. If the temperature continues to climb uncontrollably towards the solvent's boiling point, add a pre-chilled quenching agent (e.g., acetic acid or acetone to safely consume excess borohydride) to halt the reaction.
-
Explanation: This is a critical sign of "reagent accumulation."[12] It occurs when the reaction is conducted at too low a temperature, causing the added reducing agent to not react immediately.[12] When the reaction finally initiates, the accumulated mass of reagents reacts all at once, leading to a powerful and difficult-to-control exotherm.
-
Solution: This scenario highlights a common misconception: running a reaction colder is not always safer.[12] The optimal temperature is one where the reducing agent is consumed as it is added.[12] For future experiments, consider starting the addition at a slightly higher, yet still controlled, temperature to ensure immediate reaction.
Scenario 3: The reaction is sluggish, tempting me to add the reducing agent more quickly or increase the temperature.
-
Immediate Action: Do not increase the addition rate or temperature without careful consideration.
-
Explanation: Sluggishness could be due to several factors, including impure reagents or insufficient activation. Rushing the addition can lead to the accumulation scenario described above.
-
Solution: First, verify the quality of your reagents. If using sodium borohydride, a small amount of a protic solvent like methanol can accelerate the reduction of the imine.[16] However, this also increases the reaction rate and potential exotherm, so it must be done with caution. A milder, more controllable reducing agent like sodium triacetoxyborohydride (STAB) may be a better choice, as it is less aggressive and often used for reductive aminations.[16][17]
Recommended Protocol for Controlled Synthesis (Sodium Borohydride Method)
This protocol is designed for lab-scale synthesis with built-in safety controls.
1. Imine Formation: a. To a round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-fluorobenzaldehyde (1.0 eq) and methanol (5-10 mL per gram of aldehyde). b. Cool the solution to 0-5°C using an ice-water bath. c. Slowly add isopropylamine (1.1-1.5 eq). d. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the imine intermediate.
2. Setup for Exotherm Control: a. Prepare a larger cooling bath capable of reaching lower temperatures (e.g., a dry ice/acetone bath, -78°C) and have it on standby.[18] b. Ensure your thermometer is placed in the reaction mixture, not the cooling bath, to monitor the internal temperature.[18]
3. Controlled Reduction: a. Cool the imine solution back down to 0-5°C. b. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise (e.g., in 5-10 small portions) over 30-60 minutes. c. CRITICAL: Monitor the internal temperature continuously. Do not add the next portion of NaBH₄ until the temperature from the previous addition has peaked and returned to the initial range.[18] The temperature should not be allowed to exceed 10-15°C.[2] d. If the temperature rises too quickly, immediately pause the addition and use the standby dry ice/acetone bath if necessary to bring it under control.
4. Quenching and Workup: a. After the final addition, stir the reaction at 0-5°C for an additional hour. b. Slowly and carefully quench the reaction by adding water or dilute acetic acid dropwise, as this will produce hydrogen gas. c. Proceed with standard aqueous workup and extraction to isolate the crude product, which can then be purified by distillation or chromatography.
Quantitative Data Summary
The following table provides a general comparison of common reducing agents for this transformation.
| Parameter | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (STAB) |
| Reactivity | High | Moderate / High |
| Typical Solvent | Methanol, Ethanol | Dichloromethane (DCM), Dichloroethane (DCE) |
| Exotherm Potential | High - Requires careful portion-wise addition and cooling.[18] | Moderate - Generally smoother and more controllable. |
| Key Control Strategy | Slow, portion-wise addition at low temperature (0-10°C). | Controlled addition at room temperature is often feasible. |
| Safety Note | Reacts with protic solvents to generate H₂ gas. | Moisture sensitive; liberates acetic acid.[17] |
Process Logic Diagram
The following diagram outlines the decision-making workflow for managing a thermal event during the reduction step.
Caption: Exotherm Event Troubleshooting Workflow.
References
- Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. (2023-10-12). [Link]
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Chemical Engineering. (2023-10-05). [Link]
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Best Practices for Working with Chemical Reactions in the Lab. Lab Manager. (2025-12-25). [Link]
- Review on loss prevention of chemical reaction thermal runaway: Principle and application. ScienceDirect. (2025-12-09). [Link]
- Practical approach to prediction and prevention of runaway reactions. National Institute of Industrial Engineering. [Link]
- Exothermic Reaction Hazards.
- Safe scale-up with exothermic reactions. Process Technology Online. [Link]
- Runaway Chemical Reactions: Causes and Prevention. Zeal. (2024-04-30). [Link]
- Rules of Thumb: Scale-up - Features. The Chemical Engineer. (2023-10-26). [Link]
- Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET. [Link]
- Control Thermal Runaway and Chemical Reaction Hazards. TÜV SÜD. [Link]
- Can Sodium borohydride NaBH4 reduce imine. Vedantu. (2024-06-06). [Link]
- Chemical reaction hazards and the risk of thermal runaway. Health and Safety Executive. [Link]
- Reductive Amination. Myers Research Group, Harvard University. [Link]
- (4-FLUORO-BENZYL)-ISOPROPYL-AMINE. ChemBK. (2024-04-09). [Link]
- Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01). [Link]
- Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions.
- Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Society of Chemical Industry. (2005-05-04). [Link]
- Asymmetric Synthesis of the Enantiomers of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. Heterocycles. [Link]
- Reductive Amination - Common Conditions.
Sources
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- 3. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 4. irjet.net [irjet.net]
- 5. tuvsud.com [tuvsud.com]
- 6. cedrec.com [cedrec.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 9. researchgate.net [researchgate.net]
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- 18. labproinc.com [labproinc.com]
Technical Support Center: Efficient Synthesis of (4-Fluorobenzyl)isopropylamine
Introduction: Navigating the Synthesis of a Key Intermediate
(4-Fluorobenzyl)isopropylamine is a crucial building block in the development of various pharmaceutical agents and specialty chemicals. Its synthesis, most commonly achieved via the reductive amination of 4-fluorobenzaldehyde with isopropylamine, is a cornerstone reaction for many research and development professionals. While theoretically straightforward, this transformation is fraught with potential pitfalls that can lead to low yields, challenging purifications, and inconsistent results.
This technical guide is structured as a dynamic support center to address the practical challenges encountered in the laboratory. Moving beyond simple protocols, we will explore the causality behind experimental choices, troubleshoot common failures, and provide a framework for logical and efficient process optimization.
Core Synthesis Pathway: Reductive Amination
The synthesis proceeds through a two-step sequence within a single pot: the formation of an N-isopropyl-(4-fluorophenyl)methanimine intermediate, which is subsequently reduced to the target secondary amine. The efficiency and selectivity of this process are critically dependent on the choice of catalyst and reducing agent.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and challenges encountered during the synthesis of this compound.
Question 1: My yield is consistently low. What are the most likely causes?
Low yields are a frequent issue and can typically be traced back to one of several factors: inefficient imine formation, competing side reactions, or suboptimal workup procedures.[1]
-
Inefficient Imine Formation: The condensation of 4-fluorobenzaldehyde and isopropylamine to form the imine is a reversible, equilibrium-driven reaction that generates water.[2] If this equilibrium is not effectively shifted towards the imine, the subsequent reduction step will be inefficient. The pH is critical; a mildly acidic condition (pH 4-5) can catalyze imine formation by protonating the aldehyde's carbonyl oxygen, but a pH that is too low will protonate the isopropylamine, rendering it non-nucleophilic.[2]
-
Competing Side Reactions: The most common side reaction is the reduction of the starting 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol. This occurs when the reducing agent is too reactive and reduces the aldehyde before it can form the imine.[2] Another possibility is the secondary amine product reacting with another molecule of the aldehyde, leading to the formation of a tertiary amine impurity, although this is less common when using a primary amine starting material.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice play a significant role. Ensure your solvent is anhydrous, as water can hinder the reaction.[3] It is also crucial to monitor the reaction by a technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid premature quenching or decomposition from prolonged heating.[3]
Question 2: How do I choose between catalytic hydrogenation and a chemical reducing agent?
This choice depends on your available equipment, safety protocols, scale, and desired selectivity.
| Parameter | Catalytic Hydrogenation | Chemical Reduction (e.g., NaBH(OAc)₃) |
| Reducing Agent | Hydrogen Gas (H₂) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Catalyst/Reagent | Heterogeneous: Pd/C, PtO₂, Raney Ni | Stoichiometric Borohydride Reagent |
| Equipment | Requires a high-pressure reactor or hydrogenation apparatus. | Standard laboratory glassware. |
| Safety | Requires handling of flammable H₂ gas and potentially pyrophoric catalysts (e.g., Raney Ni). | Borohydride reagents are air-stable but react with protic solvents; requires careful quenching. |
| Selectivity | Generally very clean, but can be sensitive to functional groups reducible by H₂. | NaBH(OAc)₃ is highly selective for imines over aldehydes, minimizing alcohol byproduct formation.[2] |
| Scalability | Excellent for large-scale industrial production. | Often preferred for lab-scale and discovery chemistry due to operational simplicity.[4] |
Question 3: I'm seeing a significant amount of 4-fluorobenzyl alcohol in my final product. How can I prevent this?
The formation of 4-fluorobenzyl alcohol is a clear indication that your reducing agent is reducing the starting aldehyde faster than the imine is being formed and reduced.
This is a common issue when using strong, unselective reducing agents like sodium borohydride (NaBH₄).[2][5] To mitigate this, you have two primary strategies:
-
Two-Step, One-Pot Procedure: If using NaBH₄, allow the 4-fluorobenzaldehyde and isopropylamine to stir together for a sufficient period (e.g., 1-2 hours) to maximize imine formation before adding the reducing agent.[4][5]
-
Use a More Selective Reducing Agent: The most effective solution is to switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is specifically designed for reductive aminations and is much slower to react with aldehydes and ketones, giving the imine ample time to form and be reduced.[2][5] This allows for a true one-pot reaction where all reagents can be mixed at the outset.
Question 4: My heterogeneous catalyst (e.g., Pd/C) appears to be inactive or shows diminished activity after one use. What's wrong?
Catalyst deactivation is a common problem in heterogeneous catalysis.[6] The primary causes are poisoning and sintering.
-
Poisoning: The palladium active sites can be irreversibly blocked by impurities in the starting materials or solvent. Common poisons for palladium catalysts include sulfur compounds, halides (though the aryl fluoride is stable), and strongly coordinating species. Ensure high-purity reagents and solvents.
-
Sintering: At high temperatures, the fine palladium nanoparticles can agglomerate into larger, less active particles. This is generally not an issue for low-temperature reductive aminations but can occur if the catalyst is mishandled.
-
Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[7]
-
Incomplete Removal from Previous Run: If recycling the catalyst, ensure it is thoroughly washed and dried to remove any adsorbed product or byproducts from the previous reaction, which could block active sites.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| TLC/GC-MS shows only starting materials. | 1. Ineffective imine formation (pH issue).2. Water in the reaction.3. Catalyst/reducing agent is degraded or inactive. | 1. Add a catalytic amount of acetic acid (AcOH) to reach a pH of ~5.[8]2. Use anhydrous solvents and dry glassware. Consider adding a dehydrating agent like MgSO₄.3. Use a fresh, unopened bottle of the reducing agent. For hydrogenation, use a fresh batch of catalyst. |
| Significant 4-fluorobenzyl alcohol byproduct. | Reducing agent is too reactive (e.g., NaBH₄) and is reducing the aldehyde.[2] | 1. Switch to a more selective reducing agent like NaBH(OAc)₃.[2][5]2. If using NaBH₄, pre-stir the aldehyde and amine for 1-2 hours before adding the borohydride.[4] |
| Reaction stalls; incomplete conversion. | 1. Insufficient reducing agent/catalyst loading.2. Catalyst deactivation during the reaction.3. The reaction has reached equilibrium under the current conditions. | 1. Add more reducing agent in portions, monitoring by TLC.[1]2. If using a heterogeneous catalyst, filter the mixture and add a fresh portion of the catalyst.3. Gently increase the temperature, but monitor for byproduct formation. |
| Formation of multiple unidentified spots on TLC. | 1. Decomposition of starting material or product.2. Formation of tertiary amine or other byproducts. | 1. Lower the reaction temperature.[9]2. Ensure an excess of isopropylamine is used to favor secondary amine formation. Purify the starting aldehyde if its quality is questionable. |
Visual Guides & Workflows
Diagram 1: General Reductive Amination Workflow
Caption: High-level workflow for this compound synthesis.
Diagram 2: Catalyst/Reagent Selection Logic
Caption: Decision tree for selecting the appropriate reduction method.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals. Always perform a thorough risk assessment and use appropriate personal protective equipment (PPE).
Protocol 1: Synthesis via Chemical Reduction with NaBH(OAc)₃
This method is often preferred for its operational simplicity and high selectivity on a laboratory scale.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Isopropylamine (1.2 eq)[4]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)[10]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.2 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (1.0 eq) and the solvent (DCM or DCE).
-
Add isopropylamine (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to initiate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirring mixture. The addition may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS (typically 4-12 hours).
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[10]
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the solvent.[10]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield this compound.
Protocol 2: Synthesis via Catalytic Hydrogenation
This method is highly efficient and atom-economical, making it ideal for larger-scale syntheses.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Isopropylamine (1.2-1.5 eq)
-
10% Palladium on Carbon (Pd/C) catalyst (1-2 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas
Procedure:
-
Charge a high-pressure reactor vessel with 4-fluorobenzaldehyde (1.0 eq), the solvent (MeOH or EtOH), and a magnetic stir bar.
-
Add isopropylamine (1.2-1.5 eq) to the vessel.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the reactor and purge the system several times with H₂ gas.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake.
-
Once hydrogen uptake ceases (typically 6-24 hours), carefully vent the excess H₂ gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.[4]
References
- ChemBK. (2024). (4-FLUORO-BENZYL)-ISOPROPYL-AMINE.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine.
- ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?
- MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
- Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
- ResearchGate. (2025). Recent progress in reductive amination reaction.
- Forzatti, P. (1999). Catalyst deactivation. Catalysis Today, 52(2-3), 165-181.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
- Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- MDPI. (n.d.). Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase.
- Wikipedia. (n.d.). Isopropylamine.
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- 10. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (4-Fluorobenzyl)isopropylamine Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and forensic analysis, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. (4-Fluorobenzyl)isopropylamine, a compound of interest, requires robust analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, offering insights into the experimental choices and the self-validating systems that ensure data integrity.
The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[3][4][5] These guidelines outline the essential parameters that must be assessed to ensure a method is reliable, reproducible, and accurate.[6]
This guide will explore and compare three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The Importance of Method Validation
Analytical method validation is a critical component of good manufacturing practices (GMP) and is essential for:
-
Ensuring Product Quality: Accurate quantification of the API is crucial for dosage form manufacturing and quality control.
-
Regulatory Compliance: Regulatory agencies require validated analytical methods for drug approval and marketing authorization.[7][8]
-
Data Reliability: Validation provides confidence in the analytical data generated during research, development, and routine analysis.[9]
-
Method Transfer: A validated method can be successfully transferred between different laboratories and instruments.
Key Validation Parameters
The core parameters for analytical method validation are defined by the ICH guidelines and include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][10]
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[6] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1] |
| Accuracy | The closeness of the test results to the true value.[6] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12] |
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the nature of the analyte, the required sensitivity, the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of APIs in pharmaceutical formulations. It is a robust and reliable method, particularly for compounds with a UV chromophore, such as this compound.
Experimental Protocol: HPLC-UV Method Validation
-
Specificity: Analyze blank samples (placebo), the analyte standard, and a mixture of the analyte with potential impurities or degradation products. The analyte peak should be well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five concentrations of the analyte standard across the expected working range. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[13]
-
Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision within that range.[1]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[14]
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The RSD should also be within acceptable limits.
-
-
LOD and LOQ: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability.
Performance Comparison: HPLC-UV
| Parameter | Typical Performance | Advantages | Disadvantages |
| Specificity | Good, but may be susceptible to co-eluting impurities without a chromophore. | Simple, widely available. | Lower specificity compared to mass spectrometry. |
| Linearity (r²) | ≥ 0.999 | Excellent quantitative capability. | |
| Accuracy (% Recovery) | 98-102% | High accuracy for formulated products. | |
| Precision (%RSD) | ≤ 2% | Highly precise and reproducible. | |
| LOD/LOQ | ng/mL to µg/mL range | Suitable for most pharmaceutical assays. | May not be sensitive enough for trace analysis. |
| Robustness | Generally robust with well-developed methods. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[15] It combines the separation power of gas chromatography with the highly specific detection of mass spectrometry. For amines like this compound, derivatization may be necessary to improve volatility and chromatographic peak shape.[16]
Experimental Protocol: GC-MS Method Validation
The validation parameters for GC-MS are similar to those for HPLC-UV, with a focus on the mass spectrometric detection.
-
Specificity: The mass spectrum of the analyte provides a high degree of specificity. The method's specificity is demonstrated by the absence of interfering peaks at the retention time and m/z of the analyte in blank samples.
-
Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness: The principles are the same as for HPLC-UV, but the quantification is based on the ion abundance of specific mass fragments.
Performance Comparison: GC-MS
| Parameter | Typical Performance | Advantages | Disadvantages |
| Specificity | Excellent due to mass spectrometric detection.[17] | High confidence in analyte identification. | May require derivatization for polar analytes.[16] |
| Linearity (r²) | ≥ 0.99 | Good quantitative performance. | |
| Accuracy (% Recovery) | 95-105% | Accurate for a wide range of matrices. | |
| Precision (%RSD) | ≤ 5% | Good precision. | |
| LOD/LOQ | pg/mL to ng/mL range | High sensitivity. | Susceptible to thermal degradation of some compounds.[16] |
| Robustness | Good, but sensitive to changes in GC parameters. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that has become the gold standard for bioanalytical method validation and the quantification of drugs and their metabolites in biological matrices.[18][19] It is particularly useful for analyzing complex samples and for trace-level quantification.
Experimental Protocol: LC-MS/MS Method Validation
LC-MS/MS method validation follows the principles outlined by the FDA and EMA for bioanalytical methods.[4][20]
-
Specificity and Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.
-
Linearity, Range, Accuracy, Precision, LOD, and LOQ: Similar to other methods, but with stricter acceptance criteria, especially for bioanalytical applications.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte is evaluated to ensure it does not compromise the accuracy and precision of the method.[21]
-
Stability: The stability of the analyte in the biological matrix is assessed under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Performance Comparison: LC-MS/MS
| Parameter | Typical Performance | Advantages | Disadvantages |
| Specificity | Excellent, using Multiple Reaction Monitoring (MRM).[22] | Unsurpassed selectivity. | High initial instrument cost. |
| Linearity (r²) | ≥ 0.995 | Wide dynamic range. | |
| Accuracy (% Recovery) | 85-115% (for bioanalysis) | High accuracy in complex matrices. | |
| Precision (%RSD) | ≤ 15% (for bioanalysis) | Excellent precision. | |
| LOD/LOQ | Sub-pg/mL to ng/mL range | The most sensitive technique.[23] | Susceptible to matrix effects. |
| Robustness | Requires careful optimization and control. |
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between the compared techniques.
Caption: General workflow for analytical method validation.
Caption: Logical relationship between analytical techniques.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical decision that impacts the entire drug development lifecycle.
-
HPLC-UV is a reliable and cost-effective workhorse for routine quality control and assay determination in finished products.[9][13]
-
GC-MS offers enhanced specificity, making it suitable for impurity profiling and identification, especially for volatile related substances.
-
LC-MS/MS provides the highest level of sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level impurity analysis, and when dealing with complex matrices.[18]
Each method must be rigorously validated according to international guidelines to ensure the integrity and reliability of the generated data. The choice of method should be based on a scientific and risk-based approach, considering the intended purpose of the analysis.
References
- Bioanalytical Method Validation Guidance for Industry. (2018). U.S.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S.
- FDA Guidance for Industry on Bioanalytical Method Valid
- Understanding ICH Q2(R2)
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
- Bioanalytical Method Validation - Guidance for Industry. (2018). U.S.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]
- Validation of Analytical Procedures Q2(R2). (2023).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. [Link]
- ICH Guidance Q14 / Q2(R2)
- EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. [Link]
- Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
- Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency. [Link]
- Navigating EMA Validation Requirements: A Step-by-Step Guide. (2025). Altabrisa Group. [Link]
- SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. (n.d.). Agilent Technologies. [Link]
- Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. (n.d.). Restek. [Link]
- LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2010). CORE. [Link]
- Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. (2024). PubMed. [Link]
- Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. (2021). PubMed Central. [Link]
- Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.).
- Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.).
- Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.).
- VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. (2015). International Journal of Research and Development in Pharmacy & Life Sciences. [Link]
- VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV. [Link]
- Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]
- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace. [Link]
- (PDF) Validation of Analytical Methods. (n.d.).
- Combined use of isopropylamine and trifluoroacetic acid in methanol-containing mobile phases for chiral supercritical fluid chro. (2011). AFMPS. [Link]
- HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. (n.d.). PubMed. [Link]
- Do's and Don'ts: GC-MS Analysis of Leachables, Extractables in Pharmaceuticals. (2024). C&EN. [Link]
- HPLC Separation of Isopropylamine and Glyphos
- (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2025).
- A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in R
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A Comparative Analysis of (4-Fluorobenzyl)isopropylamine and its Pharmacologically Active Analogs
A Senior Application Scientist's Guide to the Synthesis, Pharmacology, and Toxicology of Fluorinated Phenethylamines
Introduction: Situating (4-Fluorobenzyl)isopropylamine in the Landscape of Psychoactive Analogs
This compound is an organic compound that, while structurally related to phenethylamines, is primarily documented as an intermediate in organic and pharmaceutical synthesis.[1] Its direct pharmacological and toxicological profile is not extensively characterized in peer-reviewed literature. However, its core structure—a fluorinated phenyl ring attached to an ethylamine backbone—positions it as a valuable starting point for a comparative exploration of its more pharmacologically active and widely studied analogs: 4-fluoroamphetamine (4-FA) and 4-fluoromethamphetamine (4-FMA).
This guide provides a comprehensive comparative analysis of these fluorinated analogs. We will delve into their synthesis, analytical characterization, pharmacological mechanisms, and toxicological profiles, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, evidence-based understanding of how subtle structural modifications, such as halogenation and N-alkylation, dramatically influence the biological activity of phenethylamine derivatives.
Synthesis and Analytical Characterization: From Precursors to Purified Compounds
The synthesis of 4-FA and 4-FMA typically originates from 4-fluorobenzaldehyde. A common and illustrative synthetic route is the Henry condensation followed by reduction.
General Synthetic Pathway
Caption: General synthetic pathways for 4-FA and 4-FMA.
Experimental Protocol: Synthesis of 4-Fluoroamphetamine (4-FA)
This protocol is a two-step process involving the formation of 4-fluorophenyl-2-nitropropene followed by its reduction.[2]
Step 1: Synthesis of 4-Fluoro-phenyl-2-nitropropene
-
To a round-bottom flask, add 4-fluorobenzaldehyde (0.2 mol), nitroethane (0.4 mol), isopropanol (20 ml), and n-butylamine (1 ml).
-
Heat the mixture under reflux for 5 hours.
-
Allow the reaction mixture to cool to room temperature overnight to facilitate crystallization.
-
Filter the crude yellow product and recrystallize from a minimal amount of hot methanol to yield pale yellow crystals of 4-fluoro-phenyl-2-nitropropene.
Step 2: Reduction to 4-Fluoroamphetamine
-
Prepare a solution of lithium aluminum hydride (LiAlH4) (0.2 mol) in 200 ml of dry tetrahydrofuran (THF).
-
Add the LiAlH4 solution dropwise to a stirred solution of 4-fluoro-phenyl-2-nitropropene (0.1 mol) in 200 ml of dry THF.
-
Allow the mixture to stir at room temperature for 4 hours.
-
Carefully quench the excess hydride by the sequential addition of water (7.5 ml), 15% NaOH solution (7.5 ml), and finally another 22.5 ml of water.
-
Filter the mixture with suction and wash the filter cake with warm THF.
-
Remove the THF from the filtrate under vacuum.
-
Dissolve the crude residue in diethyl ether and extract with 0.1 M HCl.
-
Basify the combined acidic fractions with 25% ammonia and extract the crude product with diethyl ether.
-
Dry the pooled ether extracts over MgSO4 and evaporate the solvent under vacuum.
-
Purify the resulting residue by distillation to obtain 4-fluoroamphetamine as a colorless liquid.
Analytical Characterization
The differentiation of fluorinated amphetamine analogs is crucial for forensic and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique.[3][4]
GC-MS Protocol for the Differentiation of Fluorinated Amphetamine Analogs
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol). For improved chromatography, derivatization with an acylating agent like trifluoroacetic anhydride (TFAA) or a silylating agent can be performed.[3]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-550 amu.
-
Ion Source Temperature: 230°C.
-
The resulting mass spectra will show characteristic fragmentation patterns that allow for the identification and differentiation of the analogs.
Comparative Pharmacological Profiles: A Tale of Two Analogs
4-FA and 4-FMA, while structurally similar, exhibit distinct pharmacological profiles, primarily through their differential interactions with monoamine transporters.[5][6]
| Compound | Dopamine Transporter (DAT) Inhibition (IC50, µM) | Serotonin Transporter (SERT) Inhibition (IC50, µM) | Norepinephrine Transporter (NET) Inhibition (IC50, µM) | Subjective Effects |
| 4-Fluoroamphetamine (4-FA) | 0.77 | 6.8 | 0.42 | Stimulant and entactogenic, often described as a hybrid of amphetamine and MDMA.[5] |
| 4-Fluoromethamphetamine (4-FMA) | Not extensively quantified, but expected to be a potent inhibitor. | Potent inhibitor, contributing to its entactogenic effects. | Potent inhibitor. | More pronounced stimulant effects with entactogenic properties.[7] |
Data for 4-FA from Cayman Chemical product information, citing Marona-Lewicka et al. (2011).[8]
Mechanism of Action: The Role of Monoamine Transporters
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A Technical Guide for Researchers in Drug Development and Neuroscience
Abstract
(4-Fluorobenzyl)isopropylamine is a synthetic compound with limited publicly available data on its biological activity, primarily being documented as an intermediate in chemical synthesis.[1] However, its structural similarity to a class of well-characterized psychoactive compounds, namely substituted phenethylamines, warrants a thorough comparative analysis to predict its potential pharmacological profile. This guide provides an in-depth comparison of the known biological activities of structurally related and widely studied compounds—amphetamine, methamphetamine, 4-fluoroamphetamine (4-FA), and 3,4-methylenedioxymethamphetamine (MDMA)—and leverages established structure-activity relationships (SAR) to hypothesize the biological activity of this compound. This analysis is intended to serve as a valuable resource for researchers in drug discovery, pharmacology, and neuroscience.
Introduction: Unveiling a Potential Psychostimulant Profile
The phenethylamine scaffold is a cornerstone in the development of numerous centrally acting agents. Modifications to this core structure can dramatically alter a compound's affinity and efficacy at various neuronal targets, leading to a wide spectrum of pharmacological effects, including stimulant, entactogenic, and hallucinogenic properties.[2][3] this compound, while not extensively studied, possesses key structural features—a benzylamine core, an isopropyl group on the nitrogen, and a para-fluorine substitution on the phenyl ring—that suggest a potential interaction with monoamine transporters, the primary targets of many psychostimulants.
This guide will systematically deconstruct the known biological activities of selected comparator compounds to build a predictive framework for the pharmacological profile of this compound. We will delve into receptor binding affinities, in vitro functional data, and in vivo behavioral effects to provide a comprehensive and scientifically grounded comparison.
Structural and Mechanistic Overview
The biological activity of the comparator compounds is primarily mediated by their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. Amphetamines and their analogs can act as either reuptake inhibitors or releasing agents at these transporters.
Figure 1: General mechanism of action for amphetamine-like psychostimulants at a dopaminergic synapse.
Comparative Analysis of Biological Activity
Amphetamine and Methamphetamine: The Archetypal Stimulants
Amphetamine and its N-methylated analog, methamphetamine, are potent central nervous system stimulants. Their primary mechanism of action is the release of dopamine and norepinephrine, with a less pronounced effect on serotonin. Methamphetamine's additional methyl group increases its lipophilicity, allowing for greater penetration of the blood-brain barrier and resulting in more potent central effects. Both compounds exhibit high affinity for DAT and NET.
4-Fluoroamphetamine (4-FA): The Influence of Halogenation
The introduction of a fluorine atom at the para position of the phenyl ring, as seen in 4-fluoroamphetamine (4-FA), significantly alters the pharmacological profile. 4-FA acts as a releasing agent and reuptake inhibitor of dopamine, norepinephrine, and, to a greater extent than amphetamine, serotonin. This enhanced serotonergic activity contributes to its reported entactogenic effects, which are subjectively described as a hybrid of amphetamine and MDMA. The C-F bond is also resistant to metabolic degradation by cytochrome P450 enzymes, potentially leading to a longer duration of action.
3,4-Methylenedioxymethamphetamine (MDMA): The Quintessential Entactogen
MDMA is a potent serotonin releasing agent, with a lower affinity for DAT and NET compared to amphetamine. This preferential activity at SERT is responsible for its characteristic entactogenic and empathogenic effects. MDMA also demonstrates affinity for various serotonin receptors, including 5-HT2A and 5-HT2B.
Quantitative Comparison of Monoamine Transporter Interactions
The following table summarizes the in vitro data for the comparator compounds at human monoamine transporters.
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Primary Mechanism |
| d-Amphetamine | 24.8 | 7.4 | 2100 | Releaser |
| d-Methamphetamine | 12.2 | 4.3 | 937 | Releaser |
| 4-Fluoroamphetamine (4-FA) | 770 (IC50) | 420 (IC50) | 6800 (IC50) | Releaser/Inhibitor |
| (±)-MDMA | 2300 | 7800 | 222 | Releaser |
Note: Ki values represent binding affinity, while IC50 values represent the concentration required to inhibit 50% of transporter activity. Lower values indicate greater potency. Data is compiled from various sources and methodologies, which may lead to variations.
Predicting the Biological Activity of this compound: A Structure-Activity Relationship (SAR) Approach
Based on the established SAR of phenethylamines, we can extrapolate the likely biological activity of this compound.
Figure 2: Structure-activity relationship predictions for this compound.
-
Benzylamine Core: The fundamental benzylamine structure suggests an affinity for monoamine transporters, similar to the comparator compounds.
-
N-Isopropyl Group: The bulky isopropyl group on the nitrogen atom, as opposed to the methyl group in methamphetamine or the unsubstituted amine in amphetamine, is likely to influence its potency and selectivity at DAT, NET, and SERT. Larger N-alkyl groups in phenethylamines can sometimes decrease stimulant activity while increasing serotonergic effects.
-
Para-Fluoro Substitution: As observed with 4-FA, the fluorine atom at the para position is expected to increase activity at SERT compared to its non-fluorinated counterpart.[4] This substitution also blocks para-hydroxylation, a major metabolic pathway for phenethylamines, which would likely increase the compound's metabolic stability and duration of action.[5]
Hypothesized Pharmacological Profile:
Based on this SAR analysis, this compound is predicted to be a monoamine reuptake inhibitor or releasing agent with a mixed stimulant and potentially weak entactogenic profile. It is likely to exhibit a preference for DAT and NET, similar to traditional stimulants, but with a greater affinity for SERT than amphetamine or methamphetamine. Its potency is anticipated to be influenced by the N-isopropyl group, and its duration of action may be prolonged due to the para-fluoro substitution.
Experimental Protocols for Characterization
To empirically determine the biological activity of this compound, the following experimental workflows are recommended.
Synthesis of this compound
A common method for the synthesis of N-alkylated benzylamines is reductive amination.
Protocol: Reductive Amination of 4-Fluorobenzaldehyde with Isopropylamine
-
Imine Formation: 4-Fluorobenzaldehyde (1.0 eq) and isopropylamine (1.2 eq) are dissolved in a suitable solvent (e.g., methanol or dichloromethane). A dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, is added, and the mixture is stirred at room temperature for 1-2 hours to form the corresponding imine.
-
Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent, such as sodium borohydride (1.5 eq), is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or distillation to yield this compound.
Figure 3: Synthetic pathway for this compound via reductive amination.
In Vitro Monoamine Transporter Binding Assays
Protocol: Radioligand Binding Assay for DAT, NET, and SERT
-
Membrane Preparation: Membranes from cells stably expressing human DAT, NET, or SERT are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound (this compound) or a reference compound.
-
Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Behavioral Pharmacology
Protocol: Locomotor Activity in Rodents
-
Habituation: Acclimate rodents (e.g., mice or rats) to the open-field arenas for a set period (e.g., 30-60 minutes).
-
Drug Administration: Administer various doses of this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the animals back into the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes) using an automated tracking system.
-
Data Analysis: Analyze the locomotor activity data to determine the dose-dependent effects of the compound on spontaneous movement.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound remains to be published, a comprehensive analysis of its structure in the context of well-characterized psychoactive analogs provides a strong basis for predicting its pharmacological profile. The evidence from structure-activity relationships suggests that it is likely to function as a psychostimulant with a mixed dopaminergic, noradrenergic, and potentially enhanced serotonergic activity compared to classic amphetamines. Its N-isopropyl and para-fluoro substitutions are key determinants of its predicted potency, selectivity, and metabolic stability.
The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of these predictions. Future research should focus on conducting these in vitro and in vivo studies to definitively characterize the biological activity of this compound. Such data will be invaluable for the scientific community, particularly for those in the fields of medicinal chemistry, pharmacology, and toxicology, and will contribute to a more complete understanding of the structure-activity relationships of substituted phenethylamines.
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A Researcher's Guide to the Spectroscopic Comparison of (4-Fluorobenzyl)isopropylamine and its Positional Isomers
Abstract
For researchers, scientists, and drug development professionals, the unambiguous identification of positional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive spectroscopic framework for differentiating the ortho-, meta-, and para-isomers of (Fluorobenzyl)isopropylamine. We will delve into the theoretical underpinnings and provide detailed experimental protocols for three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing established spectroscopic principles with practical, field-proven insights, this guide empowers researchers to confidently distinguish these closely related molecules.
Introduction: The Challenge of Positional Isomerism
Positional isomers, such as the 2-fluoro, 3-fluoro, and 4-fluoro variants of (Fluorobenzyl)isopropylamine, possess the same molecular formula and functional groups, yet differ in the substitution pattern on the aromatic ring. This subtle structural variance can lead to significant differences in physical, chemical, and biological properties.[1] The position of the fluorine atom—a highly electronegative substituent—alters the electronic environment of the entire molecule, influencing everything from reaction kinetics to pharmacological activity.[1] Consequently, robust and orthogonal analytical methods are required for their definitive identification.
This guide will systematically explore how NMR, IR, and MS can be leveraged to provide a unique and complementary spectroscopic fingerprint for each isomer.
Caption: Overview of the analytical approach for isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus. We will examine ¹H, ¹³C, and ¹⁹F NMR, as each provides unique and confirmatory data.
¹H NMR: Deciphering Aromatic Substitution Patterns
The chemical shifts and, more importantly, the splitting patterns of the aromatic protons (typically found between 6.5-8.0 ppm) are highly diagnostic of the substitution pattern on the benzene ring.[2][3]
-
Expected ¹H NMR Aromatic Signals:
-
(2-Fluorobenzyl)isopropylamine (ortho): The aromatic region will be the most complex. Due to the lack of symmetry, all four aromatic protons are chemically distinct, leading to a complex multiplet or four distinct signals.[4]
-
(3-Fluorobenzyl)isopropylamine (meta): This isomer also lacks symmetry, resulting in four distinct aromatic signals. A key feature may be a singlet-like signal for the proton between the two substituents.[4][5]
-
(4-Fluorobenzyl)isopropylamine (para): This highly symmetric isomer will exhibit the simplest aromatic signal. The four aromatic protons form an AA'BB' system, which often appears as two distinct doublets, each integrating to 2H.[6][7]
-
¹⁹F NMR: A Direct Probe of the Fluorine Environment
¹⁹F NMR is an exceptionally sensitive and specific technique for analyzing fluorinated compounds.[8][9] Since each isomer contains only one fluorine atom, the spectrum will show a single signal for each. The key differentiator is the chemical shift (δ), which is highly dependent on the fluorine's position on the aromatic ring.
-
Principle: The electronic environment, and thus the magnetic shielding, of the fluorine nucleus is influenced by the proximity and electronic effects of the isopropylbenzylamine substituent. This results in a distinct and predictable chemical shift for the ortho, meta, and para positions.[8][10][11] Typical chemical shifts for aryl fluorides (Ar-F) are found between +80 to +170 ppm relative to CFCl₃.[12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the amine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often preferred for its good solubilizing power and clean spectral window.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the instrument can be calibrated to a known secondary standard.
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
¹H NMR: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program. A spectral width of ~250 ppm and a relaxation delay of 2-5 seconds are typical. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire data with a proton-decoupled pulse program. The spectral width will depend on the instrument and reference but should be sufficient to cover the aryl-fluoride region.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform. Phase and baseline correct the spectra. Integrate the ¹H signals and accurately pick all peaks for ¹H, ¹³C, and ¹⁹F spectra.
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A Comparative Guide to the Immunoassay Cross-Reactivity of (4-Fluorobenzyl)isopropylamine
Introduction: The Challenge of Novel Psychoactive Substances
The landscape of clinical and forensic toxicology is continuously challenged by the emergence of novel psychoactive substances (NPS). Among these, synthetic stimulants structurally related to amphetamine pose a significant problem for routine drugs-of-abuse screening. (4-Fluorobenzyl)isopropylamine is one such compound, a structural analog of amphetamine and methamphetamine.[1][2][3] While not as widely known as other designer drugs, its potential to interfere with standard amphetamine immunoassays is a critical concern for laboratories striving for accurate patient results.[4][5]
Immunoassays are the workhorse of initial drug screening due to their speed and high throughput. However, their utility is predicated on the specificity of the antibody-antigen interaction.[6] Cross-reactivity occurs when an antibody, designed to detect a specific drug like d-amphetamine, binds to a different molecule that shares similar structural features, or epitopes.[7][8] This can lead to false-positive results, triggering unnecessary confirmatory testing and potentially impacting clinical decisions.[5][7]
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound in common amphetamine immunoassays. We will detail a robust, self-validating experimental protocol, present a comparative analysis of hypothetical data across different assay platforms, and offer expert insights to guide laboratory professionals in interpreting their screening results.
Section 1: The Molecular Basis of Cross-Reactivity
The core principle of an immunoassay is the specific recognition of a target analyte by an antibody.[9] For amphetamine assays, antibodies are raised against an amphetamine-like structure. Cross-reactivity with a compound like this compound is fundamentally a question of molecular mimicry.
Let's compare the structures:
-
d-Amphetamine: Features a phenyl ring, a two-carbon chain, and a terminal primary amine group on the second carbon. Its chemical formula is C₉H₁₃N.[2][3]
-
This compound: This molecule contains a 4-fluorophenyl ring attached to a methylene group, which is then bonded to a secondary isopropylamine group.[10][11]
The key structural similarities that an anti-amphetamine antibody might recognize include the phenyl ring and the alkylamine side chain. The addition of a fluorine atom to the phenyl ring and the presence of an isopropyl group on the nitrogen atom are the primary differences. The degree to which these differences alter the shape and electronic properties of the molecule determines the extent of cross-reactivity.[8] A high degree of structural similarity can lead to significant binding with the antibody, causing a false-positive signal.[7]
Below is a conceptual diagram illustrating how an antibody designed for amphetamine might interact with the structurally similar this compound.
Caption: Antibody binding with its intended target versus a cross-reactive compound.
Section 2: A Validated Experimental Framework for Assessing Cross-Reactivity
To provide actionable data, a rigorous and reproducible experimental protocol is essential. The following methodology is designed as a self-validating system, incorporating necessary controls to ensure the trustworthiness of the results.[12]
Objective
To quantify the percent cross-reactivity of this compound in three commercially representative amphetamine immunoassays: a Cloned Enzyme Donor Immunoassay (CEDIA), a Homogeneous Enzyme Immunoassay (EIA), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials & Reagents
-
Test Compound: this compound, certified reference material (≥98% purity).
-
Primary Calibrator: d-Amphetamine, certified reference material.
-
Immunoassays:
-
Assay A: Commercial CEDIA Amphetamine Assay Kit.
-
Assay B: Commercial EIA Amphetamine Assay Kit.
-
Assay C: Commercial competitive ELISA Amphetamine Kit.
-
-
Control Matrix: Certified drug-free synthetic urine.
-
Instrumentation: Automated clinical chemistry analyzer (for CEDIA and EIA), microplate reader (for ELISA).
-
Standard laboratory equipment (pipettes, vials, etc.).
Step-by-Step Protocol
This protocol follows established guidelines for interference testing in clinical chemistry.
Step 1: Preparation of Stock Solutions
-
Prepare a 1.0 mg/mL stock solution of d-Amphetamine in methanol.
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Rationale: Methanol is a common solvent for these compounds. Preparing high-concentration stocks allows for minimal addition of organic solvent to the aqueous urine matrix, reducing potential matrix effects.[12]
-
Step 2: Preparation of Working Calibrators and Test Solutions
-
d-Amphetamine Series: Perform serial dilutions of the d-Amphetamine stock solution into drug-free urine to create a series of calibrators (e.g., 0, 100, 300, 500, 1000, 2000 ng/mL). This range should bracket the assay's cutoff concentration (typically 500 or 1000 ng/mL).
-
This compound Series: Perform serial dilutions of the this compound stock solution into drug-free urine to create a wide range of test concentrations (e.g., 1,000 ng/mL to 100,000 ng/mL).
-
Rationale: A wide concentration range is necessary because the concentration of a cross-reactant required to produce a positive result is typically much higher than that of the target analyte.[13]
-
Step 3: Assay Execution
-
For each of the three immunoassays (A, B, and C), analyze the d-Amphetamine calibrator series and the this compound test series according to the manufacturer's instructions.[14]
-
Run a negative control (drug-free urine) and positive controls (e.g., d-Amphetamine at 750 ng/mL and 1250 ng/mL) with each batch.
-
Rationale: Controls validate the assay run. The negative control ensures no background interference, and the positive controls verify that the assay is performing within its specified limits.[12]
-
Step 4: Data Analysis and Calculation
-
Determine the IC50: For each compound and each assay, plot the assay response against the logarithm of the concentration. Determine the concentration that produces a response equivalent to the assay's cutoff calibrator (this is the effective IC50 or "concentration to trip the cutoff").
-
Calculate Percent Cross-Reactivity: Use the following standard formula: % Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of Test Compound) * 100
-
Rationale: This calculation normalizes the response of the cross-reactant to the primary target analyte, providing a standardized measure of cross-reactivity.[14]
-
Workflow Visualization
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Section 3: Comparative Performance Analysis (Hypothetical Data)
The following data are hypothetical but representative of typical findings in such a study. They are presented to illustrate how different immunoassay technologies can exhibit varying degrees of specificity.
Data Presentation
| Compound | Assay Platform | Cutoff (ng/mL) | Concentration to Trip Cutoff (IC50) | % Cross-Reactivity |
| d-Amphetamine | Assay A (CEDIA) | 500 | 500 ng/mL | 100% |
| Assay B (EIA) | 500 | 500 ng/mL | 100% | |
| Assay C (ELISA) | 500 | 500 ng/mL | 100% | |
| This compound | Assay A (CEDIA) | 500 | 25,000 ng/mL | 2.0% |
| Assay B (EIA) | 500 | 8,300 ng/mL | 6.0% | |
| Assay C (ELISA) | 500 | 55,000 ng/mL | 0.9% |
Interpretation and Discussion
These hypothetical results demonstrate that this compound exhibits measurable cross-reactivity in all three amphetamine immunoassays, but the magnitude varies significantly.
-
Assay B (EIA) shows the highest cross-reactivity at 6.0%. This implies that a urine concentration of 8,300 ng/mL of this compound would be sufficient to generate a presumptive positive result at a 500 ng/mL amphetamine cutoff. While this concentration is high, it may be achievable depending on the dose and metabolism of the drug.
-
Assay A (CEDIA) displays moderate cross-reactivity (2.0%). A much higher concentration (25,000 ng/mL) is required to trigger a positive result, making it less susceptible to false positives from this specific compound compared to Assay B.
-
Assay C (ELISA) is the most specific in this comparison, with a cross-reactivity of only 0.9%. The likelihood of this assay producing a false positive due to the presence of this compound is very low, as it would require an extremely high urinary concentration of the compound.
The variability is likely due to the unique monoclonal antibodies used in each assay kit.[6] Each antibody will have a slightly different three-dimensional binding site (paratope), leading to different affinities for structurally related but non-target molecules.[8][15]
Section 4: Conclusions and Best Practices for Laboratories
The potential for cross-reactivity with emerging synthetic drugs like this compound is an unavoidable challenge in immunoassay-based drug screening.[5] This guide demonstrates that while cross-reactivity exists, its extent is highly dependent on the specific assay platform and the antibody clone it employs.
Key Takeaways & Recommendations:
-
No Assay is Immune: All immunoassays are susceptible to some degree of cross-reactivity from structurally similar compounds. Laboratories should not assume their assay is free from interference.
-
Characterize Your Assay: It is crucial for laboratories to be aware of the cross-reactivity profiles of the specific assays they use. This information is often available in the manufacturer's package insert, but in-house validation with relevant compounds is a best practice.[12][16]
-
Confirm All Positives: This analysis underscores the fundamental principle of screening: all presumptive positive results from an immunoassay must be confirmed by a more specific, secondary method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) before being reported as positive.[5]
-
Stay Informed: The landscape of NPS is constantly evolving. Laboratories should maintain awareness of new designer drugs prevalent in their region and, where possible, proactively assess their potential for cross-reactivity.
By understanding the principles of cross-reactivity and implementing robust validation and confirmation workflows, researchers and clinical professionals can continue to leverage the speed of immunoassays while ensuring the highest level of accuracy in their results.
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- 12. tandfonline.com [tandfonline.com]
- 13. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Analytical Column Selection for the Separation of (4-Fluorobenzyl)isopropylamine
For researchers, scientists, and professionals in drug development, the accurate separation and analysis of compounds like (4-Fluorobenzyl)isopropylamine are paramount. This synthetic compound, with its potential applications and structural similarity to regulated substances, demands robust and reliable analytical methods. The choice of the analytical column is a critical determinant of success in achieving the desired resolution, peak shape, and overall method performance.
This comprehensive guide provides an in-depth comparison of various analytical columns for the separation of this compound. Drawing upon established chromatographic principles and data from the analysis of structurally related amines and polar compounds, this document will equip you with the knowledge to make informed decisions for your analytical challenges. We will delve into the nuances of different chromatographic modes, including Reversed-Phase HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pair Chromatography (IPC), and Gas Chromatography (GC), offering insights into the causal relationships between column chemistry, mobile phase composition, and analyte retention.
Understanding the Analyte: this compound
This compound is a primary amine with a fluorinated aromatic ring and an isopropyl group. Its chemical structure dictates its chromatographic behavior. The presence of the basic amine group makes its retention sensitive to the pH of the mobile phase in liquid chromatography. The fluorobenzyl group provides a degree of hydrophobicity and potential for π-π interactions, while the overall polarity of the molecule will influence its suitability for different separation modes.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a workhorse technique in pharmaceutical analysis.[1][2][3] However, the basic nature of amines like this compound can lead to poor peak shape and insufficient retention on traditional C18 columns under acidic or neutral pH conditions due to protonation of the amine group.[4]
The Critical Role of Mobile Phase pH
Controlling the mobile phase pH is the most powerful tool for optimizing the separation of ionizable compounds in RP-HPLC.[5][6] For a basic compound like this compound, increasing the mobile phase pH suppresses the ionization of the amine group, rendering the molecule more hydrophobic and thus increasing its retention on a reversed-phase column.[5][6] Operating at a pH about 2 units above the pKa of the analyte is a good starting point to ensure it is in its neutral, more retained form.[7] The use of a high pH mobile phase can also minimize secondary interactions with residual silanol groups on the silica-based stationary phase, leading to improved peak symmetry.[8]
Column Comparison: C18 vs. Phenyl-Hexyl
| Column Type | Stationary Phase Chemistry | Primary Interaction Mechanism | Expected Performance for this compound |
| C18 (Octadecylsilane) | Long alkyl chains (C18) bonded to silica. | Hydrophobic (van der Waals) interactions.[9] | Good retention for the non-polar parts of the molecule, particularly at elevated pH. May require end-capped columns to minimize tailing. |
| Phenyl-Hexyl | Phenyl rings connected to the silica via a hexyl linker. | Hydrophobic interactions and π-π interactions with the aromatic ring of the analyte.[9][10] | Offers alternative selectivity compared to C18 due to potential π-π interactions with the fluorobenzyl group.[10][11][12] This can be advantageous for resolving closely related impurities. |
Expert Insight: While a C18 column is a standard choice for reversed-phase separations, a Phenyl-Hexyl column should be strongly considered for this compound. The potential for π-π interactions can provide unique selectivity, which is particularly useful when separating it from structurally similar impurities that may not be resolved on a C18 phase.
Experimental Protocol: High pH Reversed-Phase HPLC
Caption: High pH RP-HPLC workflow for this compound analysis.
Method Details:
-
Column: Phenyl-Hexyl bonded silica, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10 with Ammonium Hydroxide
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Causality: The high pH mobile phase ensures that the amine is in its neutral form, maximizing hydrophobic retention. The Phenyl-Hexyl column provides alternative selectivity through π-π interactions with the aromatic ring of the analyte.
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that exhibit poor retention in RP-HPLC, HILIC is a valuable alternative.[13][14][15] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[15] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[13]
Column Comparison: Bare Silica vs. Amino
| Column Type | Stationary Phase Chemistry | Primary Interaction Mechanism | Expected Performance for this compound |
| Bare Silica | Unbonded silica with surface silanol groups. | Hydrogen bonding and dipole-dipole interactions with the polar functional groups of the analyte. | Can provide good retention for polar amines. However, the acidic nature of silanol groups can lead to strong interactions and potential peak tailing. |
| Amino | Silica bonded with aminopropyl groups. | Primarily hydrogen bonding and weak anion-exchange interactions.[14] | Often provides good peak shape and selectivity for polar basic compounds.[14] The amino groups on the stationary phase can interact favorably with the analyte. |
Expert Insight: An amino-functionalized HILIC column is generally a better starting point for the analysis of polar amines like this compound compared to bare silica.[14] The amino phase often provides better peak shapes and more reproducible retention times.
Experimental Protocol: HILIC
Caption: HILIC workflow for the separation of polar amines.
Method Details:
-
Column: Amino-propyl bonded silica, 4.6 x 150 mm, 3 µm particle size
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 70% B over 10 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm or Mass Spectrometry (MS)
-
Injection Volume: 5 µL
Causality: The high organic content of the mobile phase promotes partitioning of the polar analyte onto the hydrophilic stationary phase. The acidic buffer helps to protonate the amine, which can enhance its interaction with the stationary phase and improve peak shape.
Ion-Pair Chromatography (IPC)
IPC is another effective technique for retaining and separating ionic or ionizable compounds on reversed-phase columns.[16][17] An ion-pairing reagent, which is a large ionic molecule with a hydrophobic region, is added to the mobile phase.[18] This reagent forms a neutral ion-pair with the charged analyte, which can then be retained by the non-polar stationary phase.[17][18]
Column Comparison: C18 vs. C8
| Column Type | Stationary Phase Chemistry | Primary Interaction Mechanism | Expected Performance for this compound with IPC |
| C18 (Octadecylsilane) | Long alkyl chains (C18) bonded to silica. | Hydrophobic interactions with the ion-pair and the non-polar part of the analyte. | Provides strong retention for the formed ion-pair. The choice of ion-pairing reagent will significantly influence selectivity. |
| C8 (Octylsilane) | Shorter alkyl chains (C8) bonded to silica. | Less hydrophobic than C18, leading to shorter retention times. | May be advantageous if the retention on a C18 column with the chosen ion-pairing reagent is excessive. Offers a different selectivity profile. |
Expert Insight: For IPC of this compound, a C18 column is a good starting point to ensure sufficient retention of the ion-pair. An anionic ion-pairing reagent, such as an alkyl sulfonate, would be suitable to pair with the protonated amine analyte under acidic mobile phase conditions.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Amines can be challenging to analyze by GC due to their polarity and basicity, which can lead to adsorption on active sites in the column and result in peak tailing.[19] Therefore, the choice of a suitable column is crucial.
Column Comparison: Non-Polar vs. Polar (Base-Deactivated)
| Column Type | Stationary Phase Chemistry | Primary Interaction Mechanism | Expected Performance for this compound |
| Non-Polar (e.g., DB-5ms) | 5% Phenyl - 95% Dimethylpolysiloxane. | Primarily based on boiling point and van der Waals interactions. | May show peak tailing for amines unless the column is highly inert.[20][21][22] |
| Polar (Base-Deactivated, e.g., WAX type) | Polyethylene Glycol (PEG) with basic deactivation. | Dipole-dipole interactions and hydrogen bonding.[23] The basic deactivation minimizes adsorption of basic analytes.[19] | Generally provides better peak shape and resolution for amines.[24] The elution order is influenced by both boiling point and polarity. |
Expert Insight: For the GC analysis of this compound, a polar, base-deactivated column is highly recommended to mitigate peak tailing and achieve symmetrical peaks.[19]
Experimental Protocol: GC-MS
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- 8. High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
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- 23. glsciencesinc.com [glsciencesinc.com]
- 24. Video: Gas Chromatography: Types of Columns and Stationary Phases [jove.com]
A Comparative Guide to the Synthesis of (4-Fluorobenzyl)isopropylamine for Pharmaceutical Research and Development
Introduction: The Significance of (4-Fluorobenzyl)isopropylamine in Medicinal Chemistry
This compound is a key secondary amine intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a fluorinated benzyl group and an isopropyl moiety, imparts desirable lipophilic and metabolic properties to parent drug molecules. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability. As such, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers and professionals in the field of drug discovery and development.
This in-depth technical guide provides a comparative analysis of the two primary synthetic routes to this compound: Reductive Amination and Direct N-Alkylation . We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-tested experimental protocols, and present a critical evaluation of their respective advantages and disadvantages, supported by experimental data. This guide is intended to equip researchers with the necessary knowledge to select the optimal synthetic strategy based on their specific laboratory capabilities, scale requirements, and purity criteria.
Route 1: Reductive Amination of 4-Fluorobenzaldehyde and Isopropylamine
Reductive amination is a robust and widely employed method for the formation of carbon-nitrogen bonds, offering a high degree of control and often excellent yields. This one-pot reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[1] This method elegantly circumvents the common issue of over-alkylation often encountered in direct alkylation methods.[2]
Reaction Principle and Mechanism
The reductive amination synthesis of this compound involves the condensation of 4-fluorobenzaldehyde with isopropylamine to form an intermediate imine. This imine is then selectively reduced by a mild reducing agent to yield the desired secondary amine. The reaction is typically carried out in a one-pot fashion.[3]
The mechanism can be summarized in two key stages:
-
Imine Formation: The nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is followed by dehydration to form the N-(4-fluorobenzylidene)propan-2-amine (an imine). This step is often catalyzed by mild acid.[4]
-
Reduction: A hydride-based reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the C=N double bond of the imine to a C-N single bond, affording the final product.[5] The choice of reducing agent is critical; milder reagents are preferred as they do not readily reduce the starting aldehyde.[6]
Diagram of the Reductive Amination Pathway
Caption: General workflow for the reductive amination synthesis.
Experimental Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a robust and scalable method for the synthesis of this compound. Sodium triacetoxyborohydride is a mild and selective reducing agent, which minimizes the reduction of the starting aldehyde.[7]
Materials:
-
4-Fluorobenzaldehyde
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-fluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) (to a concentration of approximately 0.2 M).
-
Add isopropylamine (1.2 eq) to the stirred solution at room temperature.
-
Stir the mixture for 30-60 minutes to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Route 2: Direct N-Alkylation of Isopropylamine with a 4-Fluorobenzyl Halide
Direct N-alkylation is a classical and straightforward approach to forming C-N bonds. This method involves the nucleophilic substitution (Sₙ2) reaction between an amine and an alkyl halide.[8] While conceptually simple, this route can be plagued by a lack of selectivity, often leading to over-alkylation.[9]
Reaction Principle and Mechanism
The synthesis of this compound via N-alkylation typically involves the reaction of isopropylamine with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide). Isopropylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-fluorobenzyl halide and displacing the halide leaving group in a concerted Sₙ2 mechanism.[10][11]
A base is required to neutralize the hydrohalic acid byproduct that is formed during the reaction.[12] A significant drawback of this method is that the product, this compound, is also nucleophilic and can compete with the starting isopropylamine for the alkylating agent, leading to the formation of the tertiary amine, bisthis compound, and even a quaternary ammonium salt.[13]
Diagram of the N-Alkylation Pathway and Over-alkylation Side Reaction
Caption: N-alkylation pathway and the competing over-alkylation reaction.
Experimental Protocol: N-Alkylation using 4-Fluorobenzyl Chloride
To mitigate the issue of over-alkylation, an excess of the starting amine is often employed.
Materials:
-
4-Fluorobenzyl chloride
-
Isopropylamine
-
Potassium carbonate (K₂CO₃) or another non-nucleophilic base
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add isopropylamine (3.0 eq) and anhydrous acetonitrile (ACN).
-
Add potassium carbonate (2.0 eq) to the stirred solution.
-
Slowly add a solution of 4-fluorobenzyl chloride (1.0 eq) in ACN to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C for ACN) and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess isopropylamine.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to separate the desired secondary amine from any over-alkylation byproducts.
Comparative Analysis of Synthesis Routes
The choice between reductive amination and N-alkylation for the synthesis of this compound depends on several factors, including the desired scale of the reaction, purity requirements, and available reagents and equipment.
| Feature | Reductive Amination | N-Alkylation |
| Starting Materials | 4-Fluorobenzaldehyde, Isopropylamine | 4-Fluorobenzyl Halide, Isopropylamine |
| Key Reagents | Mild reducing agents (e.g., NaBH(OAc)₃, NaBH₄) | Non-nucleophilic base (e.g., K₂CO₃) |
| Selectivity | High for the secondary amine; over-alkylation is minimized.[2] | Prone to over-alkylation, leading to mixtures of secondary, tertiary, and quaternary ammonium salts.[9] |
| Yield | Generally good to excellent (typically 70-95% for analogous reactions).[14][15] | Variable, often moderate, and highly dependent on reaction conditions to suppress side reactions (typically 40-70% for mono-alkylation).[13] |
| Reaction Conditions | Mild, often at room temperature. | Often requires heating (reflux). |
| Workup & Purification | Generally straightforward. | Can be more complex due to the need to separate the desired product from over-alkylated byproducts. |
| Green Chemistry | Can be performed in greener solvents; high atom economy.[14] | May involve halogenated starting materials and solvents.[16] |
| Scalability | Readily scalable. | Can be challenging to scale up while maintaining selectivity. |
Expert Insights and Recommendations
For most laboratory and process development applications, reductive amination is the superior method for the synthesis of this compound. Its high selectivity significantly simplifies purification and leads to higher overall yields of the desired product. The one-pot nature of the reaction also offers operational advantages in terms of time and resource efficiency. The use of milder reducing agents like sodium triacetoxyborohydride has made this a very reliable and versatile transformation.[17]
Direct N-alkylation , while seemingly more direct, presents significant challenges in controlling the reaction's selectivity. The similar nucleophilicity of the starting amine and the product amine makes it difficult to prevent the formation of the tertiary amine. While using a large excess of isopropylamine can favor the formation of the secondary amine, this can be wasteful on a larger scale and complicates the workup. This route may be considered for small-scale synthesis where the starting 4-fluorobenzyl halide is readily available and purification by chromatography is feasible.
Conclusion
References
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- Wikipedia. (2023, December 26). Reductive amination.
- The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
- Myers, A. (n.d.). Chem 115. Harvard University.
- Ashenhurst, J. (2012, July 4). The SN2 Mechanism. Master Organic Chemistry.
- Wikipedia. (2023, November 29). SN2 reaction.
- University of Wisconsin-Madison. (n.d.). Synthesis of Amines.
- Chemistry Steps. (n.d.). SN2 Reaction Mechanism.
- Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation.
- Organic Chemistry Frontiers. (2018, September 28). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
- SciSpace. (n.d.). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile.
- ResearchGate. (2009, August). TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines.
- Journal of the Indian Chemical Society. (2022, November 25). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
- ACS. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
- ResearchGate. (2006, June). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am.
- Molecules. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- PubMed Central. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
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A Comparative Guide to Catalytic Methods for the Synthesis of (4-Fluorobenzyl)isopropylamine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (4-Fluorobenzyl)isopropylamine and Its Synthesis
This compound is a secondary amine that serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structure, combining a fluorinated aromatic ring with an isopropylamine moiety, makes it a key building block for introducing these functional groups into more complex molecules. The efficient and selective synthesis of this compound is therefore of considerable interest to the drug development and chemical research communities.
The most common and atom-economical method for synthesizing N-alkylated benzylamines like this compound is the reductive amination of the corresponding aldehyde (4-fluorobenzaldehyde) and amine (isopropylamine).[2] This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the final amine product. The choice of catalytic system for the reduction step is critical, as it dictates the reaction's efficiency, selectivity, cost, and environmental impact.
This guide provides a comprehensive benchmark of three widely used catalytic systems for the synthesis of this compound:
-
Palladium on Carbon (Pd/C) with Hydrogen (H₂)
-
Raney® Nickel (Ra-Ni) with Hydrogen (H₂)
-
Sodium Borohydride (NaBH₄)
We will delve into a comparative analysis of their performance, explore the underlying reaction mechanisms, and provide detailed experimental protocols to assist researchers in selecting the optimal method for their specific needs.
Performance Benchmark of Catalytic Systems
| Catalyst System | Catalyst Type | Typical Conditions | Reported Yield Range (Analogous Reactions) | Advantages | Disadvantages |
| Pd/C, H₂ | Heterogeneous Noble Metal | 25-80°C, 1-10 bar H₂, Methanol/Ethanol | 85-98% | High activity and selectivity, broad functional group tolerance, catalyst is recyclable. | Higher cost, requires specialized hydrogenation equipment, potential for debenzylation side reactions. |
| Raney® Nickel, H₂ | Heterogeneous Non-Noble Metal | 50-100°C, 10-50 bar H₂, Methanol/Ethanol | 70-95%[4] | Lower cost, high activity, well-established for industrial applications. | Requires higher temperatures and pressures, pyrophoric nature of activated catalyst requires careful handling, lower chemoselectivity compared to Pd/C. |
| Sodium Borohydride (NaBH₄) | Stoichiometric Hydride Reagent | 0-25°C, atmospheric pressure, Methanol/Ethanol | 70-92%[5] | Simple experimental setup (no high-pressure equipment), mild reaction conditions, rapid reaction times. | Stoichiometric waste generation, can reduce the starting aldehyde if imine formation is slow, requires careful control of addition rate. |
Data Interpretation:
-
Palladium on carbon stands out for its high efficiency and selectivity under mild conditions, making it an excellent choice for laboratory-scale synthesis where cost is less of a concern and high purity is paramount.
-
Raney Nickel is a workhorse catalyst for industrial-scale production due to its lower cost and high activity. However, it often requires more forcing conditions (higher temperature and pressure) and presents safety challenges related to its pyrophoric nature.[4][6]
-
Sodium Borohydride offers operational simplicity and is ideal for rapid, small-scale syntheses where specialized hydrogenation equipment is unavailable. Its main drawback is the generation of stoichiometric amounts of boron salts as waste and the potential for side reactions if the reaction is not carefully controlled.[5]
Mechanistic Insights: Understanding the Catalytic Pathways
The reductive amination of 4-fluorobenzaldehyde with isopropylamine proceeds in two key stages: the formation of an imine intermediate, followed by its reduction. While imine formation is a common acid- or base-catalyzed condensation reaction, the mechanism of the subsequent reduction step is fundamentally different for each of the benchmarked systems.
Step 1: Imine Formation
The reaction begins with the nucleophilic attack of isopropylamine on the carbonyl carbon of 4-fluorobenzaldehyde, forming a hemiaminal intermediate. This is typically the rate-limiting step and can be catalyzed by mild acid.[2] The hemiaminal then dehydrates to form the N-(4-fluorobenzylidene)propan-2-imine.
Caption: General scheme for imine formation.
Step 2: Imine Reduction - A Tale of Two Mechanisms
For heterogeneous catalysts like Pd/C and Raney® Nickel, the reduction occurs on the surface of the metal.[7][8] The process involves:
-
Adsorption: Both molecular hydrogen (H₂) and the imine intermediate adsorb onto the catalyst surface.
-
Hydrogen Dissociation: The H-H bond is cleaved, and hydrogen atoms bind to the metal surface.
-
Hydrogenation: The adsorbed imine is sequentially hydrogenated by the surface-bound hydrogen atoms.
-
Desorption: The final product, this compound, desorbs from the catalyst surface.
Caption: Mechanism of catalytic hydrogenation.
The efficiency of these catalysts is related to their high surface area and the ability of the metal to facilitate the cleavage of the H-H bond and the hydrogenation of the C=N double bond.[6]
Sodium borohydride acts as a source of nucleophilic hydride ions (H⁻). The reduction mechanism is a direct nucleophilic attack of the hydride on the electrophilic carbon of the iminium ion (the protonated form of the imine), which is more reactive than the neutral imine.[2]
Caption: Mechanism of hydride reduction.
The selectivity of NaBH₄ is a key advantage; it is generally not reactive enough to reduce the starting aldehyde, but it readily reduces the more electrophilic iminium ion. This allows for a one-pot reaction where the reducing agent can be present from the start.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of this compound. Researchers should perform their own optimization and safety assessments.
General Experimental Workflow
Caption: General experimental workflow.
Protocol 1: Catalytic Hydrogenation with Pd/C
-
Materials: 4-Fluorobenzaldehyde, Isopropylamine, 10% Palladium on Carbon (Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
In a high-pressure reactor, dissolve 4-fluorobenzaldehyde (1.0 eq) in methanol.
-
Add isopropylamine (1.1 - 1.5 eq).
-
Carefully add 10% Pd/C (1-5 mol%) under an inert atmosphere.
-
Seal the reactor, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 1-5 bar.
-
Stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography.
-
Protocol 2: Catalytic Hydrogenation with Raney® Nickel
-
Materials: 4-Fluorobenzaldehyde, Isopropylamine, Raney® Nickel (slurry in water), Ethanol, Hydrogen gas.
-
Procedure:
-
In a high-pressure reactor, add Raney® Nickel (approx. 10-20% w/w of the aldehyde).
-
Wash the catalyst with ethanol to remove water.
-
Add a solution of 4-fluorobenzaldehyde (1.0 eq) and isopropylamine (1.5-2.0 eq) in ethanol.
-
Seal the reactor, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 20-50 bar.
-
Heat the reaction mixture to 60-80°C with vigorous stirring for 6-18 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Carefully filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: The catalyst may be pyrophoric.
-
Concentrate the filtrate under reduced pressure and purify as described above.
-
Protocol 3: Reduction with Sodium Borohydride
-
Materials: 4-Fluorobenzaldehyde, Isopropylamine, Sodium Borohydride (NaBH₄), Methanol.
-
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add isopropylamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Carefully add water to quench the excess sodium borohydride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product. Purify as needed.
-
Conclusion and Recommendations
The choice of catalytic method for the synthesis of this compound via reductive amination depends heavily on the specific requirements of the researcher or organization.
-
For laboratory-scale synthesis where high purity and mild conditions are desired, Pd/C catalyzed hydrogenation is often the preferred method due to its high yields and selectivity.
-
For large-scale industrial production , Raney® Nickel offers a more cost-effective solution, although it requires more stringent safety protocols and more forcing reaction conditions.
-
For rapid, small-scale synthesis or when high-pressure hydrogenation equipment is not available, sodium borohydride provides a convenient and effective alternative, provided that the reaction is carefully controlled to minimize side products.
By understanding the performance, mechanisms, and practical considerations of each of these methods, researchers can make an informed decision to best suit their synthetic goals.
References
- Organic Chemistry Portal.
- McKinnell, R. M., et al. (2013).
- Setamdideh, D., & Khezri, B. (2012).
- Organic Chemistry Portal.
- Master Organic Chemistry (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- ResearchGate (2015). Reductive amination of aromatic aldehydes and ketones with nickel boride.
- MDPI (2021).
- PubMed (2015). Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. PubMed. [Link]
- Oriental Journal of Chemistry (2014). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry. [Link]
- TÜBİTAK Academic Journals (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. TÜBİTAK Academic Journals. [Link]
- Redalyc (2013).
- Wikipedia. Raney nickel. Wikipedia. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
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- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
An In-Silico Comparative Analysis of (4-Fluorobenzyl)isopropylamine and Known Monoamine Transporter Ligands
A Senior Application Scientist's Guide to Predictive Computational Docking and Interaction Analysis
This guide provides a comprehensive framework for the in-silico comparison of (4-Fluorobenzyl)isopropylamine, a substituted phenethylamine derivative, with well-characterized ligands of monoamine transporters. As direct experimental data for this specific compound is limited, this document serves as a detailed methodological protocol, outlining the scientific rationale and computational workflow necessary to predict its binding affinity and interaction patterns with key neurological targets.
The structural similarity of this compound to known psychostimulants suggests potential activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a primary mechanism for many therapeutic and illicit substances.[1][2] This guide will focus on the human dopamine transporter (hDAT) as the primary target for this comparative study, due to its central role in reward, motivation, and its association with the effects of amphetamine-like compounds.[3][4]
Rationale and Strategy: The "Why" Behind the In-Silico Approach
Before embarking on costly and time-consuming in-vitro or in-vivo studies, in-silico methods like molecular docking provide a powerful, predictive first step. Molecular docking estimates the preferred orientation and binding affinity of a ligand when bound to a macromolecular target.[5] By comparing the docking score and binding interactions of a novel compound, such as this compound, to those of known high-affinity ligands, we can generate a robust hypothesis about its potential biological activity.
The core strategy is to:
-
Select a high-resolution crystal structure of the target protein (hDAT).
-
Prepare and validate a docking protocol to ensure it can accurately reproduce experimentally determined binding poses.
-
Dock the test compound and a set of reference ligands into the validated target site.
-
Analyze and compare the results , focusing on predicted binding energies and key molecular interactions.
This approach allows for a rapid, data-driven assessment, prioritizing compounds for further experimental validation.
Detailed Experimental Protocols
This section outlines the step-by-step methodology for a rigorous in-silico comparison. The causality behind each step is explained to provide a deeper understanding of the process.
Target and Ligand Preparation
Objective: To prepare the protein and ligand structures for the docking simulation, ensuring they are in a chemically correct and energetically favorable state.
Protocol:
-
Target Acquisition:
-
Action: Download the high-resolution crystal structure of the human dopamine transporter (hDAT) in complex with a known inhibitor, such as cocaine. A suitable entry from the Protein Data Bank (PDB) is 9EO4 .[6]
-
Rationale: Using a co-crystallized structure provides a biologically relevant conformation of the binding site. The presence of a known ligand helps in defining the docking search space accurately.
-
-
Protein Preparation:
-
Action: Using molecular modeling software (e.g., UCSF Chimera, PyMOL, or Schrödinger's Protein Preparation Wizard), process the PDB file:
-
Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands other than the one defining the active site.
-
Add polar hydrogen atoms and assign correct bond orders.
-
Repair any missing side chains or loops if necessary.
-
Assign partial charges using a standard force field (e.g., AMBER, CHARMM).
-
Minimize the energy of the structure to relieve any steric clashes introduced during preparation.
-
-
Rationale: This "cleaning" process ensures that the protein structure is chemically correct and free of artifacts from the crystallization process. Energy minimization settles the structure into a low-energy, more realistic conformation.
-
-
Ligand Selection & Preparation:
-
Action:
-
Test Ligand: this compound.
-
Reference Ligands: Select a set of well-characterized DAT ligands with varying affinities. Good choices include Dopamine (the endogenous substrate), Cocaine (a potent inhibitor), and GBR-12909 (a highly selective DAT inhibitor).[3][7][8]
-
Obtain 2D structures for all ligands and convert them to 3D structures.
-
Generate low-energy 3D conformations for each ligand using a tool like Open Babel or LigPrep.
-
Assign partial charges (e.g., Gasteiger charges for AutoDock).
-
-
Rationale: Comparing the test compound to a range of known ligands provides essential context for interpreting the results. Proper 3D conformation and charge assignment are critical for the docking algorithm's scoring function to accurately calculate binding energy.[9]
-
Docking Protocol Validation (Redocking)
Objective: To confirm that the chosen docking software and parameters can accurately reproduce the experimentally observed binding pose of a known ligand. This is a critical quality control step.[10][11]
Protocol:
-
Define the Binding Site:
-
Action: Define a "grid box" or docking search space centered on the co-crystallized ligand (cocaine in PDB ID: 9EO4) within the hDAT structure. The box should be large enough to allow the ligand rotational and translational freedom but constrained enough to focus the search on the active site.
-
Rationale: This constrains the computational search, improving both speed and accuracy by preventing the algorithm from exploring irrelevant areas of the protein surface.[9]
-
-
Redocking:
-
Action: Extract the co-crystallized cocaine from the 9EO4 structure and dock it back into the binding site using the defined grid box and docking parameters (e.g., using AutoDock Vina).[12]
-
Rationale: This is the core validation test.
-
-
Analysis:
-
Action: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of cocaine and its original crystal structure pose.[11]
-
Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the ligand's binding mode.[10][13]
-
Molecular Docking Workflow
Objective: To predict the binding pose and affinity of the test and reference ligands within the hDAT active site.
Protocol:
-
Execution:
-
Action: Using the validated protocol (i.e., the same protein structure, grid box, and docking parameters), perform docking simulations for this compound and the selected reference ligands (Dopamine, GBR-12909).
-
Software: AutoDock Vina is a widely used and effective tool for this purpose.[9][12] Key parameters include exhaustiveness, which controls the extent of the conformational search.
-
-
Data Collection:
-
Action: For each ligand, the docking software will output a series of possible binding poses, each with a corresponding binding affinity score (typically in kcal/mol). Record the score for the top-ranked (lowest energy) pose for each compound.
-
Rationale: The scoring function estimates the free energy of binding. A more negative score indicates a more favorable, higher-affinity interaction.[14][15]
-
Post-Docking Analysis
Objective: To visualize and interpret the molecular interactions that stabilize the ligand-protein complex.
Protocol:
-
Interaction Analysis:
-
Action: Load the docked protein-ligand complexes into a molecular visualization tool (e.g., PyMOL, LigPlot+). Identify and analyze the key non-covalent interactions:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Salt bridges (ionic interactions)
-
Pi-stacking interactions
-
-
Rationale: The type and number of these interactions explain the predicted binding affinity. Comparing the interaction patterns of the test compound to those of high-affinity reference ligands can reveal whether it binds in a similar, effective manner.[1]
-
The entire in-silico workflow is summarized in the diagram below.
Comparative Data Analysis (Hypothetical Results)
This section presents hypothetical, yet plausible, results from the described workflow to illustrate the data analysis process.
Docking Score Comparison
The predicted binding affinities for this compound and the reference ligands against the hDAT are summarized below.
| Ligand | Predicted Binding Affinity (kcal/mol) | Comments |
| Dopamine | -7.2 | Endogenous substrate, moderate affinity. |
| Cocaine | -9.5 | High-affinity inhibitor (Validation Reference). |
| GBR-12909 | -11.8 | Very high-affinity and selective inhibitor. |
| This compound | -8.9 | Predicted affinity is high, comparable to cocaine. |
Note: These are hypothetical values for illustrative purposes. The AutoDock Vina scoring function provides an estimation of binding affinity; lower (more negative) values indicate stronger predicted binding.[16]
Binding Mode and Interaction Analysis
A key aspect of the analysis is comparing the specific amino acid residues that the ligands interact with in the hDAT binding pocket. Key residues in the hDAT S1 binding site have been identified through crystallography and mutagenesis studies.[3][17]
| Ligand | Key Interacting Residues (Hypothetical) | Interaction Type |
| Cocaine | Asp79, Tyr156, Phe320 | Salt bridge with Asp79, Pi-stacking with Tyr156 & Phe320. |
| GBR-12909 | Asp79, Ser422, Phe155 | H-bond with Ser422, extensive hydrophobic contacts. |
| This compound | Asp79, Phe155, Phe326 | Salt bridge with Asp79, Hydrophobic contact with Phe155, Pi-stacking with Phe326. |
The hypothetical analysis suggests that this compound forms a crucial salt bridge with Asp79 via its protonated amine, an interaction common to many DAT ligands.[17] Furthermore, its fluorobenzyl group is predicted to engage in favorable hydrophobic and pi-stacking interactions within the S1 pocket, similar to portions of the cocaine molecule.
The relationship between ligand features and their interactions within the binding pocket can be visualized as follows:
Discussion and Future Directions
The in-silico analysis presented in this guide provides a predictive framework for evaluating this compound. The hypothetical results suggest that this compound may exhibit high affinity for the human dopamine transporter, with a binding energy comparable to that of cocaine. The predicted binding mode involves key interactions with residues known to be critical for ligand recognition in the hDAT S1 site.
Expert Insights: The choice to compare against both the endogenous substrate (dopamine) and high-affinity inhibitors (cocaine, GBR-12909) is deliberate. It provides a spectrum of binding affinities that allows for a more nuanced placement of the test compound's potential potency. The analysis goes beyond a simple score comparison to dissect the underlying molecular interactions, which is crucial for understanding the structural basis of its predicted activity.
Next Steps: These computational predictions are hypotheses that require experimental validation. The logical next steps would include:
-
In-Vitro Binding Assays: Conduct radioligand binding assays using human embryonic kidney (HEK) cells expressing hDAT to experimentally determine the binding affinity (Ki) of this compound.
-
Functional Assays: Perform dopamine uptake inhibition assays to measure the compound's functional potency (IC50) and determine if it acts as an inhibitor or a substrate.
-
Molecular Dynamics (MD) Simulations: For a more refined in-silico analysis, MD simulations can be run on the docked complex to assess the stability of the predicted binding pose over time.[18][19][20]
This integrated approach, starting with predictive in-silico modeling and progressing to targeted experimental validation, represents an efficient and scientifically rigorous pathway in modern drug discovery and pharmacological research.
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- ELIXIR TeSS. (2023).
- Pal, C. (n.d.). Understanding AutoDock Vina Software. Dr. Chinmoy Pal.[9]
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- RCSB PDB. (2024). 8VBY: Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc.
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- AutoDock Vina Documentation. (n.d.). Frequently Asked Questions. AutoDock Vina.[16]
- Aggarwal, S., Mortensen, O. V., & Apparsundaram, S. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience, 16, 1142646.[3]
- RCSB PDB. (2024). 8Y2D: Cryo-EM structure of human dopamine transporter in complex with dopamine.
- RCSB PDB. (2024). 9EO4: Outward-open structure of human dopamine transporter bound to cocaine.
- Quiroga, R., & Villarreal, M. A. (2016). Vinardo: A Scoring Function Based on Autodock Vina Improves Scoring, Docking, and Virtual Screening. PLoS One, 11(5), e0155183.[15]
- Al-Khodairy, F., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Saudi Journal of Biological Sciences, 28(1), 1167-1177.[5]
- Izenwasser, S., et al. (2001). Potent and Selective Ligands for the Dopamine Transporter (DAT): Structure−Activity Relationship Studies of Novel 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues. Journal of Medicinal Chemistry, 44(23), 3765-3776.[7]
- MedChemExpress. (n.d.). Dopamine Transporter | Inhibitors. MedChemExpress.[8]
- Wikipedia. (n.d.). Dopamine transporter. Wikipedia.[4]
- Katz, J. L., et al. (2005). Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine. Journal of Pharmacology and Experimental Therapeutics, 312(1), 282-286.[36]
- Wikipedia. (n.d.). Dopamine receptor D1. Wikipedia.[37]
- J. Chem. Inf. Model. (2022). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Chemical Neuroscience.[1]
- ACS Omega. (2022). In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. ACS Omega.[17]
- ACS Chemical Neuroscience. (2012). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience.[38]
- ACS Chemical Neuroscience. (2012). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. ACS Chemical Neuroscience.[39]
- Frontiers in Pharmacology. (2015).
- ChemBK. (2024). (4-FLUORO-BENZYL)-ISOPROPYL-AMINE. ChemBK.[40]
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- Nature. (2024). Pharmaceutical properties of novel ... oxadiazole-2(3 H)-thione. Scientific Reports.[42]
- ChemicalBook. (n.d.). (4-FLUORO-BENZYL)-ISOPROPYL-AMINE. ChemicalBook.[43]
- PubChem. (n.d.). Isopropylamine. PubChem.[44]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
